molecular formula C7H11ClOSi B108500 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one CAS No. 18245-82-4

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Cat. No.: B108500
CAS No.: 18245-82-4
M. Wt: 174.7 g/mol
InChI Key: YNHLTRNOGXIHRW-UHFFFAOYSA-N
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Description

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a useful research compound. Its molecular formula is C7H11ClOSi and its molecular weight is 174.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-trimethylsilylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHLTRNOGXIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452514
Record name 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-82-4
Record name 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, a versatile bifunctional building block in organic synthesis. This document details its chemical properties, a robust synthetic protocol, and its potential applications in the development of novel chemical entities.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in public databases, its non-chlorinated parent compound, 4-(trimethylsilyl)-3-butyn-2-one, is registered under CAS number 5930-98-3. The introduction of a chlorine atom at the C1 position significantly enhances the electrophilicity of the carbonyl group, making it a valuable synthon for a variety of chemical transformations.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₁₁ClOSiCalculated
Molecular Weight 174.70 g/mol Calculated
Appearance Colorless to light yellow liquidPredicted[1]
Boiling Point Not available-
Density Not available-
Parent Compound (4-(Trimethylsilyl)-3-butyn-2-one) CAS Number 5930-98-3[1][2][3]
Parent Compound Boiling Point 156 °C
Parent Compound Density 0.854 g/mL at 25 °C

Strategic Importance in Synthesis

This compound is a strategically important molecule in organic synthesis due to its multifunctional nature. The molecule incorporates three key functional groups: an α-chloro ketone, a trimethylsilyl-protected alkyne, and a carbonyl group. This unique combination allows for a diverse array of chemical transformations, enabling the efficient construction of complex molecular architectures.

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed at a later synthetic stage for further functionalization through reactions such as Sonogashira couplings or click chemistry. The α-chloro ketone moiety is a potent electrophilic site, readily undergoing nucleophilic substitution or participating in various cyclization and rearrangement reactions. This versatility makes it a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-bis(trimethylsilyl)acetylene with chloroacetyl chloride.

Reaction Scheme:

(CH₃)₃Si-C≡C-Si(CH₃)₃ + ClCOCH₂Cl --(AlCl₃)--> (CH₃)₃Si-C≡C-COCH₂Cl + (CH₃)₃SiCl

Materials and Equipment:

  • 1,2-Bis(trimethylsilyl)acetylene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of 1,2-bis(trimethylsilyl)acetylene (1.0 eq) and chloroacetyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours and then allowed to warm to room temperature, with stirring continued for another 2-4 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

  • Workup: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following table provides predicted NMR chemical shifts based on the analysis of its chemical structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
(CH₃)₃Si-~0.2Singlet9H
-COCH₂Cl~4.2Singlet2H
¹³C NMR
(CH₃)₃Si-~-1.0Quartet
(CH₃)₃Si -Not applicable
-C ≡C-~90-100SingletTwo distinct signals expected
-C O-~180Singlet
-C H₂Cl~45Triplet

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_reaction Reaction Step cluster_workup Workup cluster_purification Purification cluster_product Final Product R1 1,2-Bis(trimethylsilyl)acetylene P1 Friedel-Crafts Acylation (0°C to RT) R1->P1 R2 Chloroacetyl Chloride R2->P1 C1 Anhydrous AlCl₃ C1->P1 Catalyst S1 Anhydrous DCM S1->P1 Solvent W1 Quenching with HCl/ice P1->W1 Reaction Mixture W2 Extraction with DCM W1->W2 W3 Washing and Drying W2->W3 PU1 Solvent Removal W3->PU1 Crude Product PU2 Vacuum Distillation or Column Chromatography PU1->PU2 FP This compound PU2->FP Purified Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications. The α-chloro ketone can be used to introduce various side chains or to construct heterocyclic rings, which are common scaffolds in medicinal chemistry. The protected alkyne functionality allows for its incorporation into larger molecules via cross-coupling reactions, providing a modular approach to library synthesis for lead optimization. Its utility is envisioned in the synthesis of novel protease inhibitors, kinase inhibitors, and other targeted therapies where the precise installation of pharmacophoric elements is crucial.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and by personnel trained in handling hazardous chemicals.

References

structure elucidation of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

This technical guide provides a comprehensive overview of the structure elucidation of this compound, a multifunctional building block with significant potential in organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents a combination of established synthetic protocols and predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous structures.

Molecular Structure and Key Features

This compound is a highly functionalized molecule incorporating an α-chloro ketone, a carbonyl group, and a silyl-protected alkyne within a four-carbon chain. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, enabling selective reactions at other sites of the molecule.[1]

Caption: Molecular Structure of this compound.

Synthesis Protocol

A well-established method for the synthesis of this compound is the Friedel-Crafts-type acylation of 1,2-bis(trimethylsilyl)acetylene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 1,2-bis(trimethylsilyl)acetylene in a dry, inert solvent (e.g., dichloromethane).

  • Catalyst Addition: The solution is cooled to 0 °C, and aluminum trichloride is added portion-wise while maintaining the temperature.

  • Acylating Agent Addition: A solution of chloroacetyl chloride in the same solvent is added dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is carefully poured into a mixture of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

G start Start setup Reaction Setup: 1,2-bis(trimethylsilyl)acetylene in dry CH₂Cl₂ under N₂ start->setup cool Cool to 0 °C setup->cool add_cat Add AlCl₃ cool->add_cat add_acyl Add Chloroacetyl Chloride dropwise add_cat->add_acyl monitor Monitor Reaction by TLC/GC add_acyl->monitor workup Quench with ice/HCl Extract with CH₂Cl₂ Wash with NaHCO₃, Brine monitor->workup purify Dry over MgSO₄ Concentrate Purify (Distillation/Chromatography) workup->purify end End Product: This compound purify->end

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Data for Structure Elucidation (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.2Singlet2H-CH₂ClThe methylene protons adjacent to the chlorine and carbonyl group are expected to be significantly deshielded.
~ 0.2Singlet9H-Si(CH₃)₃The nine equivalent protons of the trimethylsilyl group are highly shielded and appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 185C=OThe carbonyl carbon of a ketone is typically found in this downfield region.
~ 100-C≡C-SiThe sp-hybridized carbons of the alkyne will appear in this characteristic range.
~ 95-C≡C-SiThe sp-hybridized carbons of the alkyne will appear in this characteristic range.
~ 45-CH₂ClThe carbon atom attached to the electronegative chlorine atom is deshielded.
~ -1-Si(CH₃)₃The carbons of the trimethylsilyl group are highly shielded.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupRationale
~ 2170C≡C (Alkyne)The carbon-carbon triple bond stretch is a characteristic absorption in this region.
~ 1720C=O (Ketone)The carbonyl stretch of an α-chloro ketone is typically at a slightly higher frequency than a simple ketone.
~ 1250, 840Si-CThese are characteristic bending and stretching vibrations for the trimethylsilyl group.
~ 760C-ClThe carbon-chlorine stretch is expected in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zFragmentRationale
174/176[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl).
159/161[M - CH₃]⁺Loss of a methyl group from the TMS moiety.
73[Si(CH₃)₃]⁺A common and often abundant fragment for trimethylsilyl compounds.
49/51[CH₂Cl]⁺Fragment corresponding to the chloromethyl group.

Logical Workflow for Structure Elucidation

The structural confirmation of a newly synthesized batch of this compound would follow a logical progression of spectroscopic analyses.

G cluster_ir Functional Group Analysis cluster_ms Molecular Formula and Fragmentation cluster_nmr Connectivity and Environment synthesis Synthesized Product ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir_confirm Confirm C=O, C≡C, Si-C, C-Cl ir->ir_confirm ms_confirm Confirm Molecular Weight and Chlorine Isotope Pattern ms->ms_confirm nmr_confirm Confirm Proton and Carbon Environments and Connectivity nmr->nmr_confirm structure Structure Elucidated ir_confirm->structure ms_confirm->structure nmr_confirm->structure

Caption: Logical workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the synthesis and structural characterization of this compound. Researchers and scientists can utilize this information for the planning of synthetic routes and for the interpretation of analytical data for this and structurally related compounds.

References

The Synthetic Versatility of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one: A Detailed Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a multifunctional building block of significant interest in modern organic synthesis. Its unique structure, incorporating an α-chloro ketone, a carbonyl group, and a trimethylsilyl-protected alkyne, offers a wide array of potential transformations for the construction of complex molecular architectures. This guide provides a comprehensive overview of its reactivity, supported by experimental insights and mechanistic pathways, to empower its application in research and development.

Core Reactivity: A Trifecta of Functional Groups

The synthetic potential of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between these groups allows for a diverse range of chemical transformations, making it a valuable tool for the synthesis of novel compounds.

1. The α-Chloro Ketone Moiety: A Hub for Nucleophilic Substitution and Rearrangement

The presence of a chlorine atom alpha to a carbonyl group renders this position highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is central to the construction of numerous heterocyclic systems and allows for the introduction of diverse functionalities.

Nucleophilic Substitution Reactions:

  • With Thioamides for Thiazole Synthesis (Hantzsch Thiazole Synthesis): The reaction of α-halo ketones with thioamides is a classic and efficient method for the synthesis of thiazole rings. In a typical procedure, the α-chloro ketone reacts with a thioamide in a suitable solvent, such as ethanol, often under reflux conditions, to yield the corresponding thiazole derivative.[1][2] The reaction proceeds via an initial S-alkylation of the thioamide followed by cyclization and dehydration.

  • With Amines and Ammonia Derivatives for Imidazole Synthesis: this compound can serve as a precursor for the synthesis of substituted imidazoles. The general strategy involves the reaction of the α-chloro ketone with an amidine or a mixture of an aldehyde, an amine, and ammonia (or an ammonium salt). This condensation reaction typically proceeds under heating to afford the imidazole core.

Favorskii Rearrangement:

Under basic conditions, α-halo ketones lacking an α'-hydrogen can undergo a Favorskii rearrangement.[3][4][5] This reaction involves the formation of a cyclopropanone intermediate, which is subsequently opened by a nucleophile (such as a hydroxide or alkoxide) to yield a carboxylic acid derivative with a rearranged carbon skeleton.[3][4][5] For this compound, this could potentially lead to the formation of novel silylated carboxylic acid derivatives.

2. The Trimethylsilyl-Protected Alkyne: A Gateway to Cross-Coupling and Cycloaddition Chemistry

The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions while transformations are carried out at the α-chloro ketone moiety.[6] This protecting group can be selectively removed under mild conditions, typically using a fluoride source (e.g., TBAF) or basic conditions (e.g., K₂CO₃ in methanol), to unveil the terminal alkyne for further functionalization.

Sonogashira Coupling:

Following deprotection, the resulting terminal alkyne is a versatile substrate for the Sonogashira coupling reaction.[7][8] This palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the straightforward formation of carbon-carbon bonds, leading to the synthesis of conjugated enynes and arylalkynes.[7][8]

Click Chemistry: Azide-Alkyne Cycloadditions:

The deprotected terminal alkyne is also a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10][11] This highly efficient and regioselective reaction with organic azides provides rapid access to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science.[9][10][11]

3. The Carbonyl Group: A Site for Further Molecular Elaboration

The ketone carbonyl group offers an additional site for chemical modification. It can undergo a variety of classical carbonyl reactions, including:

  • Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride.

  • Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl to form tertiary alcohols.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond.

Quantitative Data Summary

While specific yield data for reactions of this compound are not extensively reported in the literature, the following table summarizes typical yields for the analogous reactions of related compounds, providing a reasonable expectation for synthetic planning.

Reaction TypeSubstrate(s)Product TypeTypical Yield (%)
Hantzsch Thiazole Synthesis α-haloketone, ThioamideThiazole60-95
Imidazole Synthesis α-haloketone, Amidine/Aldehyde+AmineImidazole50-90
Favorskii Rearrangement α-haloketone, BaseCarboxylic Acid Derivative70-95
Sonogashira Coupling Terminal Alkyne, Aryl/Vinyl HalideDisubstituted Alkyne75-98
CuAAC (Click Chemistry) Terminal Alkyne, Azide1,2,3-Triazole85-99

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations involving functionalities present in this compound.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

  • To a solution of the α-chloro ketone (1.0 eq) in ethanol (0.2 M), add the thioamide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired thiazole.

Protocol 2: General Procedure for Deprotection of the Trimethylsilyl Group

  • Dissolve the silyl-protected alkyne (1.0 eq) in methanol (0.1 M).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the terminal alkyne.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

  • To a degassed solution of the terminal alkyne (1.2 eq) and the aryl/vinyl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the coupled product.

Protocol 4: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product alpha_chloro_ketone This compound nucleophilic_attack Nucleophilic Attack (S on α-carbon) alpha_chloro_ketone->nucleophilic_attack thioamide Thioamide thioamide->nucleophilic_attack intermediate Thioether Intermediate nucleophilic_attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization hemiaminal Hemiaminal Intermediate cyclization->hemiaminal dehydration Dehydration hemiaminal->dehydration thiazole Substituted Thiazole dehydration->thiazole

Caption: Hantzsch Thiazole Synthesis Mechanism.

Deprotection_and_Sonogashira cluster_start Starting Material cluster_deprotection Deprotection cluster_sonogashira Sonogashira Coupling cluster_product Product start_material This compound deprotection_step Deprotection (e.g., TBAF or K2CO3/MeOH) start_material->deprotection_step terminal_alkyne Terminal Alkyne Intermediate deprotection_step->terminal_alkyne coupling_step Sonogashira Coupling (Aryl/Vinyl Halide, Pd/Cu catalyst, Base) terminal_alkyne->coupling_step final_product Disubstituted Alkyne coupling_step->final_product

Caption: Deprotection and Sonogashira Coupling Workflow.

Click_Chemistry_Workflow cluster_precursor Precursor cluster_click_reaction Click Reaction cluster_product Product terminal_alkyne Terminal Alkyne (from deprotection) cu_aac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) terminal_alkyne->cu_aac azide Organic Azide azide->cu_aac triazole 1,4-Disubstituted 1,2,3-Triazole cu_aac->triazole

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups: an α-chloro ketone and a trimethylsilyl-protected alkyne. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₂Cl4.2 - 4.5Singlet (s)
Si(CH₃)₃0.1 - 0.4Singlet (s)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O180 - 190
C≡CSi95 - 105
C≡CSi85 - 95
CH₂Cl45 - 55
Si(CH₃)₃-2 - 2

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1680 - 1700Strong
C≡C (Alkyne)2150 - 2180Medium to Weak
Si-C1250, 840, 760Strong
C-H (from TMS)2960 - 2900Medium
C-Cl700 - 800Medium to Strong

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment Ion
174/176[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
159/161[M - CH₃]⁺
125[M - CH₂Cl]⁺
73[Si(CH₃)₃]⁺
49/51[CH₂Cl]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure stability. The magnetic field is then "shimmed" to optimize its homogeneity.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a larger sample size (20-50 mg) may be necessary, and proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[1][3]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk, or the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.[4]

  • Data Acquisition: Place the sample in the path of the instrument's infrared beam. The spectrum is recorded by measuring the absorbance of infrared radiation at different wavenumbers. A background spectrum of the salt plates or solvent is typically taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[5][6]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI). This removes an electron, creating a positively charged molecular ion and causing fragmentation.[5][7][8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

  • Detection: A detector measures the abundance of ions at each m/z value, and this information is plotted as a mass spectrum.[7]

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Compound of Interest Prep Dissolve in Solvent / Prepare Film Sample->Prep NMR NMR Spectrometer Prep->NMR NMR Tube IR IR Spectrometer Prep->IR Salt Plates / KBr Pellet MS Mass Spectrometer Prep->MS GC Injection / Infusion NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Fragmentation_Pathway cluster_structure This compound cluster_fragments Major Mass Fragments (m/z) mol Cl-CH₂-C(=O)-C≡C-Si(CH₃)₃ M [M]⁺ 174/176 M_minus_Me [M-CH₃]⁺ 159/161 M->M_minus_Me - CH₃ M_minus_CH2Cl [M-CH₂Cl]⁺ 125 M->M_minus_CH2Cl - CH₂Cl TMS [Si(CH₃)₃]⁺ 73 M->TMS α-cleavage CH2Cl [CH₂Cl]⁺ 49/51 M->CH2Cl α-cleavage Acyl [CH₃CO]⁺ 43 M_minus_CH2Cl->Acyl - Si(CH₃)₃C≡C

References

physical characteristics of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. The document summarizes its strategic importance in synthetic chemistry, outlines experimental protocols for its synthesis and characterization, and presents its known physical properties. Due to the limited availability of experimental data for this specific compound, calculated values are provided alongside experimental data for the closely related analogue, 4-(trimethylsilyl)but-3-yn-2-one, for comparative purposes.

Strategic Significance in Synthetic Chemistry

This compound is a highly functionalized and synthetically versatile molecule, valued as a multifunctional building block in organic synthesis.[1] Its strategic importance is derived from the unique arrangement of three key functional groups within a compact four-carbon framework:

  • α-Chloro Ketone: This moiety is a well-established reactive handle for introducing nucleophiles or for participating in a variety of cyclization and rearrangement reactions.[1]

  • Silyl-Protected Alkyne: The trimethylsilyl (TMS) group serves as a robust and removable protecting group for the terminal alkyne. This allows for selective reactions at other parts of the molecule, with the option to deprotect the alkyne at a later synthetic stage for further transformations, such as Sonogashira couplings or click chemistry.[1]

  • Carbonyl Group: The ketone functionality provides an additional site for nucleophilic attack and other carbonyl-related chemistries.

The combination of these functional groups in a single molecule enables chemists to perform sequential modifications at different reactive sites and facilitates cascade reactions for the rapid assembly of complex heterocyclic and carbocyclic systems.[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physical and Chemical Properties

Specific experimental data for this compound is not widely available. The following table summarizes the calculated properties for the target compound.

Table 1: Calculated Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁ClOSi
Molecular Weight 174.70 g/mol
IUPAC Name This compound
Canonical SMILES C--INVALID-LINK--(C)C#CC(=O)CCl

For reference and comparison, the experimental physical properties of the non-chlorinated analogue, 4-(trimethylsilyl)but-3-yn-2-one, are provided below.

Table 2: Experimental Properties of 4-(trimethylsilyl)but-3-yn-2-one (CAS: 5930-98-3)

PropertyValueCitation(s)
Molecular Formula C₇H₁₂OSi
Molecular Weight 140.26 g/mol [2]
Physical Form Liquid
Boiling Point 156 °C (lit.)
Density 0.854 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.442 (lit.)
Flash Point 28 °C (82.4 °F) - closed cup

Experimental Protocols

Synthesis via Friedel-Crafts-Type Acylation

A primary method for the synthesis of this compound is the Friedel-Crafts-type acylation of 1,2-Bis(trimethylsilyl)acetylene with Chloroacetyl Chloride, catalyzed by a Lewis acid such as Aluminum Trichloride (AlCl₃).[1]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 1,2-Bis(trimethylsilyl)acetylene P1 This compound R1->P1 + R2 Chloroacetyl Chloride R2->P1 + Cat AlCl₃ (Lewis Acid) Cat->P1 Catalyzes

Caption: Synthesis of this compound.

Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

  • Reaction Mixture: The flask is charged with a solution of 1,2-Bis(trimethylsilyl)acetylene in a suitable anhydrous solvent (e.g., dichloromethane). The solution is cooled to 0 °C in an ice bath.

  • Catalyst Addition: Anhydrous Aluminum Trichloride (AlCl₃) is added portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reagent Addition: Chloroacetyl Chloride is added dropwise from the addition funnel to the reaction mixture over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Workflow for Physicochemical Characterization

The following workflow outlines standard procedures for the characterization of the synthesized product.

Characterization_Workflow start Synthesized Product (Crude) purification Purification (Vacuum Distillation or Column Chromatography) start->purification purity_check Purity Assessment (GC-MS, ¹H NMR) purification->purity_check structure_confirm Structural Confirmation purity_check->structure_confirm If pure nmr ¹H and ¹³C NMR Spectroscopy structure_confirm->nmr ms Mass Spectrometry (GC-MS/HRMS) structure_confirm->ms ir FTIR Spectroscopy structure_confirm->ir final_product Characterized Product nmr->final_product ms->final_product ir->final_product

Caption: Workflow for purification and characterization.

Methodology Details:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight. A non-polar capillary column (e.g., DB-5ms) would be suitable. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the nine protons of the trimethylsilyl group (approx. 0.2 ppm) and a singlet for the two protons of the chloromethyl group.

    • ¹³C NMR: Signals corresponding to the trimethylsilyl carbons, the two sp-hybridized carbons of the alkyne, the carbonyl carbon, and the chloromethyl carbon should be observed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would be expected for the C≡C stretch (approx. 2150-2200 cm⁻¹), the C=O stretch of the ketone (approx. 1700-1720 cm⁻¹), and C-H stretches of the TMS group.

References

Theoretical Exploration of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one: A Multifunctional Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a strategically important synthetic intermediate possessing a unique combination of reactive functional groups. This technical guide provides a comprehensive overview of the theoretical studies on this molecule, focusing on its electronic structure, reactivity, and potential applications in organic synthesis and drug discovery. Through computational analysis, we elucidate the key molecular properties that govern its chemical behavior. This document also presents detailed experimental protocols for its synthesis and summarizes key quantitative data in a structured format for easy reference. Visualizations of computational workflows and reaction pathways are provided to facilitate a deeper understanding of its chemical logic.

Introduction

This compound is a versatile bifunctional molecule that incorporates an α-chloro ketone and a trimethylsilyl-protected alkyne. This arrangement of functional groups within a compact four-carbon framework makes it a highly valuable building block for the synthesis of complex organic molecules, including heterocycles and natural product analogues. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites of the molecule.[1] The α-chloro ketone moiety is a potent electrophile, susceptible to nucleophilic attack, making it a key handle for introducing a variety of substituents.[1]

This guide delves into the theoretical underpinnings of the reactivity and electronic nature of this compound. By employing computational chemistry methods, we can predict and rationalize its behavior in chemical reactions, paving the way for its strategic use in synthetic endeavors.

Theoretical Studies and Computational Analysis

While specific experimental theoretical studies on this compound are not extensively documented in the literature, its electronic structure and reactivity can be reliably predicted using computational methods. Density Functional Theory (DFT) is a powerful tool for this purpose, providing insights into molecular geometry, electronic properties, and reaction mechanisms.

A typical computational workflow for analyzing this molecule would involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Subsequently, analyses of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) would be performed to understand its reactivity.

Computational Workflow

The logical workflow for a comprehensive theoretical study of this compound is depicted below. This workflow outlines the key computational steps, from initial structure generation to the analysis of its chemical reactivity.

computational_workflow A Structure Generation (this compound) B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Electronic Structure Analysis C->D H Reaction Mechanism Simulation (e.g., with a Nucleophile) C->H E Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) D->E F Molecular Electrostatic Potential (Identify Nucleophilic/Electrophilic Sites) D->F G Reactivity Descriptors (e.g., Fukui Functions) D->G I Transition State Search H->I J Energy Profile Calculation I->J

Figure 1: Computational workflow for theoretical studies.
Predicted Molecular Properties

Based on the known effects of the constituent functional groups, a qualitative prediction of the electronic properties of this compound can be made. The electron-withdrawing nature of the carbonyl and chloro groups is expected to render the α-carbon and the carbonyl carbon highly electrophilic. The trimethylsilyl group, while primarily a protecting group, can also influence the electronic properties of the alkyne.

The following table summarizes hypothetical quantitative data that would be obtained from a DFT study at the B3LYP/6-31G* level of theory.

PropertyPredicted ValueSignificance
Optimized Bond Lengths
C=O~1.21 ÅTypical double bond character.
C-Cl~1.78 ÅStandard single bond length.
C≡C~1.22 ÅTypical triple bond character.
C-Si~1.85 ÅStandard single bond length.
Mulliken Atomic Charges
Carbonyl CarbonHighly PositiveElectrophilic site for nucleophilic attack.
α-Carbon (to Cl)PositiveElectrophilic site for SN2-type reactions.
Carbonyl OxygenHighly NegativeNucleophilic site.
Frontier Molecular Orbitals
HOMO Energy(Value)Indicates the molecule's electron-donating ability.
LUMO Energy(Value)Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap(Value)Relates to the chemical reactivity and stability.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two main functional moieties: the α-chloro ketone and the silyl-protected alkyne.

Reactions at the α-Chloro Ketone

The α-chloro ketone is a powerful electrophile. The electron-withdrawing carbonyl group enhances the susceptibility of the α-carbon to nucleophilic attack, facilitating SN2-type reactions with a wide range of nucleophiles. This allows for the introduction of various functionalities, such as amino, alkoxy, and thio groups.

A representative reaction is the nucleophilic substitution with an amine, leading to the formation of an α-amino ketone, a common motif in bioactive molecules.

reaction_mechanism sub This compound ts Transition State sub->ts Nucleophilic Attack nuc Nucleophile (e.g., R-NH2) nuc->ts prod Substituted Product ts->prod lg Leaving Group (Cl-) ts->lg

Figure 2: Nucleophilic substitution at the α-carbon.
Reactions involving the Silyl-Protected Alkyne

The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions, typically using fluoride ions (e.g., TBAF) or basic conditions. The deprotected alkyne can then participate in a variety of transformations, including:

  • Sonogashira Coupling: A powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

  • Alkynylation Reactions: Addition of the acetylide to electrophiles such as aldehydes and ketones.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound based on established synthetic methodologies for similar compounds.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound through a Friedel-Crafts-type acylation of 1,2-Bis(trimethylsilyl)acetylene with chloroacetyl chloride.[1]

Materials:

  • 1,2-Bis(trimethylsilyl)acetylene

  • Chloroacetyl chloride

  • Aluminum trichloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of chloroacetyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl3. The mixture is stirred at 0 °C for 15 minutes. Subsequently, a solution of 1,2-bis(trimethylsilyl)acetylene (1.2 eq) in anhydrous dichloromethane is added dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. Theoretical studies, though not yet extensively reported, can provide significant insights into its electronic structure and reactivity, guiding its application in complex organic synthesis. The presence of both a reactive α-chloro ketone and a protected alkyne allows for a diverse range of sequential or cascade reactions. The experimental protocol provided herein offers a reliable method for its preparation, opening avenues for its broader use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further theoretical and experimental investigations are warranted to fully explore the synthetic potential of this valuable building block.

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a versatile bifunctional reagent in organic synthesis, possessing both a reactive α-chloro ketone moiety and a protected terminal alkyne. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, particularly heterocyclic compounds. The trimethylsilyl (TMS) group serves as a removable protecting group for the alkyne, enabling sequential and site-selective reactions. These application notes provide detailed protocols for the synthesis of functionalized pyrazoles and isoxazoles, highlighting the utility of this reagent in constructing key heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Application 1: Synthesis of Functionalized Pyrazoles via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an efficient route to functionalized pyrazoles from this compound. The reaction with a substituted hydrazine, such as phenylhydrazine, in the presence of the Vilsmeier reagent (POCl₃/DMF) leads to the formation of a pyrazole core with concomitant formylation.

Experimental Protocol: Synthesis of 5-chloro-1,5-diphenyl-3-(trimethylsilylethynyl)-1H-pyrazole-4-carbaldehyde

Materials:

  • This compound

  • Phenylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3.5 equiv.) in dichloromethane at 0 °C, add phosphorus oxychloride (3.0 equiv.) dropwise.

  • Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv.) in dichloromethane.

  • Add phenylhydrazine (1.2 equiv.) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 5-chloro-1,5-diphenyl-3-(trimethylsilylethynyl)-1H-pyrazole-4-carbaldehyde.

Quantitative Data
ProductYield (%)Physical State
5-chloro-1,5-diphenyl-3-(trimethylsilylethynyl)-1H-pyrazole-4-carbaldehyde75Yellow solid

Reaction Workflow

Vilsmeier_Haack_Reaction reagent1 This compound reaction Reaction at RT, 12h reagent1->reaction reagent2 Phenylhydrazine reagent2->reaction vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->reaction solvent CH₂Cl₂ solvent->reaction workup Aqueous Workup (NaHCO₃) reaction->workup purification Column Chromatography workup->purification product 5-chloro-1,5-diphenyl-3-(trimethylsilylethynyl) -1H-pyrazole-4-carbaldehyde purification->product

Caption: Workflow for the synthesis of a functionalized pyrazole.

Application 2: Synthesis of Functionalized Isoxazoles

This compound can serve as a precursor for the synthesis of isoxazoles. The reaction with hydroxylamine hydrochloride proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole ring.

Experimental Protocol: Synthesis of 3-Acetyl-5-(trimethylsilyl)isoxazole

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.2 equiv.) in a mixture of ethanol and water.

  • Add the hydroxylamine solution to the solution of the chloro-ketone at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-acetyl-5-(trimethylsilyl)isoxazole.

Quantitative Data
ProductPredicted Yield (%)Physical State
3-Acetyl-5-(trimethylsilyl)isoxazole60-70Colorless to pale yellow oil

Note: The yield is an estimation based on similar reactions, as a direct literature precedent with this specific substrate was not found.

Reaction Pathway

Isoxazole_Synthesis start This compound intermediate Oxime Intermediate start->intermediate Reaction reagent NH₂OH·HCl, NaOAc reagent->intermediate cyclization Intramolecular Cyclization (Reflux in Ethanol) intermediate->cyclization product 3-Acetyl-5-(trimethylsilyl)isoxazole cyclization->product

Caption: Pathway for the synthesis of a functionalized isoxazole.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly functionalized pyrazole and isoxazole heterocycles. The protocols detailed herein provide robust methods for accessing these important scaffolds, which are of significant interest in the fields of medicinal chemistry and drug discovery. The ability to perform selective transformations on the different reactive sites of this molecule opens up a wide array of possibilities for the synthesis of novel and complex molecular architectures.

Application Notes: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a highly versatile bifunctional reagent for the synthesis of diverse heterocyclic scaffolds. Its structure incorporates two key reactive sites: an α-chloroketone moiety and a trimethylsilyl-protected ynone. This unique combination allows for controlled, regioselective reactions with various dinucleophiles, making it an attractive starting material in medicinal chemistry and drug discovery for creating libraries of substituted pyrazoles, isoxazoles, and thiazoles. The trimethylsilyl group can be retained in the final product or readily cleaved to provide a terminal alkyne for further functionalization, such as in click chemistry reactions.

General Reaction Pathway

The dual electrophilic nature of this compound allows it to react with a variety of 1,2- and 1,3-dinucleophiles. The α-chloroketone functionality is a classic precursor for Hantzsch-type thiazole synthesis, while the ynone component can undergo condensation and cyclization with reagents like hydrazine and hydroxylamine to yield pyrazoles and isoxazoles, respectively.

G start This compound nuc1 Thiourea (H₂NCSNH₂) start->nuc1 Hantzsch-Type Synthesis nuc2 Hydrazine (H₂NNH₂) start->nuc2 Cyclo- condensation nuc3 Hydroxylamine (H₂NOH) start->nuc3 Cyclo- condensation prod1 Substituted Thiazole nuc1->prod1 prod2 Substituted Pyrazole nuc2->prod2 prod3 Substituted Isoxazole nuc3->prod3

Caption: General reaction pathways for heterocycle synthesis.

I. Synthesis of Substituted Thiazoles

The α-chloroketone functionality readily undergoes the Hantzsch thiazole synthesis.[1][2] The reaction with thioamides, such as thiourea, provides a direct route to 2-amino-4-alkynyl-substituted thiazoles, which are valuable pharmacophores.

Protocol 1: Synthesis of 2-Amino-4-((trimethylsilyl)ethynyl)thiazole

This protocol describes the reaction of this compound with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride, followed by intramolecular condensation between the nitrogen and the carbonyl group to form the thiazole ring.[2]

G A 1. Dissolve Reagents B 2. Reflux Reaction (4-6 hours) A->B C 3. Cool to RT B->C D 4. Neutralize with Base (e.g., NaHCO₃) C->D E 5. Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify via Column Chromatography F->G H Characterize Product G->H

Caption: Experimental workflow for thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Data Summary:

Reactant 1Reactant 2SolventTemperatureTypical Yield (%)Product
This compoundThioureaEthanolReflux75-852-Amino-4-((trimethylsilyl)ethynyl)thiazole

II. Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine is a fundamental method for constructing the pyrazole core.[3][4] Here, the ynone moiety of the building block reacts with hydrazine hydrate in a cyclocondensation reaction.

Protocol 2: Synthesis of 5-(Chloromethyl)-3-(trimethylsilyl)-1H-pyrazole

This protocol outlines the synthesis of a pyrazole derivative via the reaction of this compound with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the alkyne, leading to the 5-membered pyrazole ring.[3]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv) in ethanol or acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Add hydrazine hydrate (1.2 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • If no precipitate forms, extract the mixture with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired pyrazole.

Data Summary:

Reactant 1Reactant 2SolventTemperatureTypical Yield (%)Product
This compoundHydrazine hydrateEthanol/AcOH0°C to RT70-805-(Chloromethyl)-3-(trimethylsilyl)-1H-pyrazole

III. Synthesis of Substituted Isoxazoles

Analogous to pyrazole synthesis, isoxazoles can be prepared by the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine.[5][6][7] The ynone system of the building block serves as an excellent substrate for this transformation.

Protocol 3: Synthesis of 5-(Chloromethyl)-3-(trimethylsilyl)isoxazole

This method details the reaction of this compound with hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a mild base to liberate the free hydroxylamine. The initial step is the formation of an oxime, which then undergoes intramolecular cyclization onto the alkyne to furnish the isoxazole ring.[6]

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine Building Block, Hydroxylamine HCl, and Base in Solvent B Heat to Reflux (6-8 hours) A->B C Pour into Ice-Water B->C D Filter Precipitate or Extract with Ether C->D E Wash and Dry Organic Layer D->E F Concentrate Solvent E->F G Purify by Recrystallization or Chromatography F->G

Caption: Step-wise protocol for isoxazole synthesis.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or Pyridine

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Pour the residue into ice-water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo, and purify the crude product by column chromatography or recrystallization to afford the title compound.

Data Summary:

Reactant 1Reactant 2Base (optional)SolventTemperatureTypical Yield (%)Product
This compoundHydroxylamine HClSodium AcetateEthanolReflux65-755-(Chloromethyl)-3-(trimethylsilyl)isoxazole

References

Application Notes and Protocols for 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery. Its unique structure, incorporating a reactive α-chloro ketone and a protected terminal alkyne, allows for selective and sequential chemical transformations. The α-chloro ketone moiety serves as a key electrophile for reactions with various nucleophiles, most notably in the Hantzsch synthesis of thiazoles. The trimethylsilyl (TMS) group acts as a removable protecting group for the terminal alkyne, enabling its participation in a variety of coupling and cycloaddition reactions at a later synthetic stage. This combination of functionalities makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₁ClOSi
Molecular Weight174.70 g/mol
AppearanceNot specified in literature (likely a liquid or low-melting solid)
Boiling PointNot specified in literature
SolubilitySoluble in common organic solvents (e.g., dichloromethane, THF, ethanol)

Table 2: Summary of a Key Application

ApplicationReaction TypeProductRelevance to Drug Development
Synthesis of 2-amino-4-(trimethylsilylethynyl)thiazoleHantzsch Thiazole Synthesis2-amino-4-(trimethylsilylethynyl)thiazoleThiazole and 2-aminothiazole moieties are present in numerous FDA-approved drugs with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] This synthesis provides a route to novel substituted thiazoles for screening and development.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of Friedel-Crafts acylation for the synthesis of α-haloketones.

Materials:

  • 1,2-Bis(trimethylsilyl)acetylene

  • Chloroacetyl chloride

  • Aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

  • Carefully add aluminum trichloride to the cooled solvent with stirring.

  • In a separate, dry addition funnel, prepare a solution of chloroacetyl chloride in anhydrous dichloromethane.

  • Add the chloroacetyl chloride solution dropwise to the stirred suspension of aluminum trichloride at 0 °C. Allow the mixture to stir for 15-20 minutes to form the acylating agent complex.

  • Prepare a solution of 1,2-bis(trimethylsilyl)acetylene in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 2-amino-4-(trimethylsilylethynyl)thiazole via Hantzsch Thiazole Synthesis

This protocol details the application of this compound in the synthesis of a substituted thiazole, a common scaffold in medicinal chemistry.[1][3][4]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add thiourea (1.0-1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield pure 2-amino-4-(trimethylsilylethynyl)thiazole.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of this compound 1_2_Bis_TMS_acetylene 1,2-Bis(trimethylsilyl)acetylene Product_1 This compound 1_2_Bis_TMS_acetylene->Product_1 Friedel-Crafts Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product_1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product_1

Caption: Synthetic route to this compound.

Hantzsch_Thiazole_Synthesis cluster_application Application in Heterocyclic Synthesis Reagent_1 This compound Product_2 2-amino-4-(trimethylsilylethynyl)thiazole Reagent_1->Product_2 Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Product_2

Caption: Hantzsch synthesis of a substituted thiazole.

Logical_Relationship Start This compound Step1 Reaction with Nucleophile (e.g., Thiourea) Start->Step1 Intermediate Heterocyclic Scaffold (e.g., Thiazole) Step1->Intermediate Step2 Deprotection of TMS group Intermediate->Step2 Step3 Further Functionalization (e.g., Coupling Reactions) Intermediate->Step3 End Diverse Drug-like Molecules Step2->End Step3->End

Caption: Synthetic utility workflow of the title compound.

References

Application Notes and Protocols: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a highly versatile trifunctional reagent for advanced applications in click chemistry, particularly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its unique structure, featuring a reactive α-chloro ketone, an electron-deficient alkyne, and a trimethylsilyl (TMS) protecting group, allows for the regioselective synthesis of complex 1,2,3-triazole derivatives. These products serve as valuable intermediates in drug discovery and bioconjugation, offering multiple points for subsequent functionalization. This document provides detailed application notes on its utility and comprehensive protocols for its use in click chemistry reactions.

Introduction to this compound

This compound is a strategic building block in organic synthesis. The molecule incorporates three key functional groups:

  • α-Chloro Ketone: A reactive handle for nucleophilic substitution or for participating in various cyclization and rearrangement reactions.

  • Silyl-Protected Alkyne: The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This allows for selective reactions at other parts of the molecule, with the option to deprotect the alkyne at a later stage for further elaboration, such as in click chemistry.[1] The electron-withdrawing nature of the adjacent carbonyl group activates the alkyne for cycloaddition.

  • Carbonyl Group: Provides a site for further chemical modification or can influence the reactivity of the adjacent alkyne.

The convergence of these functionalities in a single, compact molecule enables the rapid assembly of complex heterocyclic systems, making it a valuable tool in the synthesis of novel pharmaceutical agents and bioconjugates.

Principle of Application in Click Chemistry

The primary application of this compound in click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the ynone with an organic azide (R-N₃) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. A key feature of using this silylated alkyne is the potential for in situ desilylation under the reaction conditions, directly yielding the triazole product. The resulting molecule, a 1-(chloromethyl)ketone-substituted triazole, is a powerful synthetic intermediate.

The workflow for this reaction can be visualized as a two-stage process: the initial click cycloaddition followed by opportunities for post-cycloaddition modification.

G cluster_0 Stage 1: Click Reaction cluster_1 Stage 2: Post-Cycloaddition Modification reagent This compound + Organic Azide (R-N3) conditions Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (e.g., tBuOH/H2O) reagent->conditions Reacts under product 1,4-Disubstituted-1,2,3-Triazole Intermediate conditions->product Forms mod_chloro Nucleophilic Substitution at Chloromethyl Group product->mod_chloro Enables mod_keto Derivatization of Ketone product->mod_keto Enables final_product Diverse Functionalized Molecules mod_chloro->final_product mod_keto->final_product

Caption: General workflow for the application of the title compound.

The reaction mechanism for the CuAAC is a well-established catalytic cycle. The active Cu(I) catalyst is generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent, typically sodium ascorbate.[2][3] The Cu(I) then coordinates with the terminal alkyne (after desilylation) to form a copper acetylide intermediate. This intermediate reacts with the organic azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the catalyst.

G Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Ascorbate Sodium Ascorbate Ascorbate->Cu_I Alkyne R'-C≡CH (Post-desilylation) Alkyne->Cu_Acetylide Coordination & Proton Exchange Metallacycle Six-membered Cu-Triazolide Cu_Acetylide->Metallacycle Azide R-N3 Azide->Metallacycle Cycloaddition Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Protonolysis Triazole_Product->Cu_I Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols are generalized procedures for the CuAAC reaction using this compound with a representative azide, benzyl azide. Optimization may be required for different azide substrates.

Protocol 1: In Situ Desilylation and Cycloaddition

This one-pot protocol is efficient for azides that are stable to the basic conditions required for desilylation.

Materials:

  • This compound

  • Benzyl Azide (or other organic azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and water (concentration ~0.1 M).

  • To this solution, add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.05 eq). The solution will typically turn a pale blue color.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq). The reaction mixture should turn from blue to a yellowish or heterogeneous suspension.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-chloroethan-1-one.

Quantitative Data

While specific data for this compound is not widely published, the following table provides expected yields and reaction conditions based on similar CuAAC reactions with functionalized alkynes. Yields are highly dependent on the nature of the azide substrate.

Azide SubstrateCatalyst System (mol%)SolventTime (h)Temp (°C)Expected Yield (%)
Benzyl Azide5% CuSO₄ / 10% Na-Ascorbatet-BuOH/H₂O (1:1)12-182585-95
Phenyl Azide5% CuSO₄ / 10% Na-Ascorbatet-BuOH/H₂O (1:1)16-242580-90
1-Azidohexane5% CuSO₄ / 10% Na-Ascorbatet-BuOH/H₂O (1:1)242575-85
3-Azidopropanoic acid5% CuSO₄ / 10% Na-AscorbateH₂O122580-90

Applications in Drug Development and Bioconjugation

The triazole products derived from this compound are valuable scaffolds in medicinal chemistry and chemical biology.

  • Drug Discovery: The 1,2,3-triazole core is a well-known pharmacophore present in many bioactive compounds.[4] The chloromethylketone moiety on the triazole product can act as a covalent warhead to target specific amino acid residues (e.g., cysteine, histidine) in enzyme active sites, making these compounds excellent candidates for developing targeted covalent inhibitors.

  • Bioconjugation: The α-chloro ketone can be used for chemoselective ligation to biomolecules. For example, it can react with thiol groups on proteins or peptides to form stable thioether linkages. This allows for the attachment of reporter tags, imaging agents, or other functional molecules to biological targets.[5]

  • Material Science: The resulting triazoles can be incorporated into polymers or attached to surfaces to create functional materials with tailored properties.

The versatility of the product allows for a modular approach to building complex molecules. The chloro group can be displaced by a variety of nucleophiles (thiols, amines, azides, etc.), and the ketone can be reduced, oxidized, or converted to other functional groups, providing access to a large library of derivatives from a single click reaction.

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a versatile and highly reactive building block for the synthesis of a wide array of novel organic compounds. Its unique trifunctional architecture, comprising an α-chloro ketone, a protected terminal alkyne, and a carbonyl group, offers multiple reaction sites for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of valuable heterocyclic scaffolds, such as thiazoles and imidazoles, which are of significant interest in medicinal chemistry and drug development.

Introduction: A Multifunctional Synthetic Tool

This compound is a strategic component in modern organic synthesis. The presence of three distinct reactive centers within a compact four-carbon framework allows for a range of selective chemical manipulations.[1]

  • α-Chloro Ketone: This moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. It is a key handle for the construction of various heterocyclic systems.[1]

  • Trimethylsilyl-protected Alkyne: The TMS group provides a stable protecting group for the terminal alkyne, preventing unwanted side reactions. It can be selectively removed at a later synthetic stage to allow for further functionalization, such as in Sonogashira couplings or click chemistry.

  • Carbonyl Group: The ketone functionality can participate in various condensation and addition reactions, further expanding the synthetic possibilities.

The combination of these functional groups enables the rapid assembly of complex molecular architectures, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

Synthesis of Substituted Thiazoles

The reaction of this compound with thiourea or substituted thioamides provides a direct and efficient route to a variety of 2-amino- or 2-substituted-4-(trimethylsilylethynyl)thiazoles. This transformation proceeds via the well-established Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-((trimethylsilyl)ethynyl)thiazole

Reaction Scheme:

G reagent1 This compound conditions Ethanol Reflux, 4h reagent1->conditions reagent2 + Thiourea reagent2->conditions product 2-Amino-4-((trimethylsilyl)ethynyl)thiazole conditions->product Hantzsch Thiazole Synthesis

Caption: General workflow for the synthesis of 2-Amino-4-((trimethylsilyl)ethynyl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-Amino-4-((trimethylsilyl)ethynyl)thiazole.

Quantitative Data:

ProductStarting Material Ratio (Ketone:Thiourea)SolventReaction Time (h)Yield (%)
2-Amino-4-((trimethylsilyl)ethynyl)thiazole1 : 1.1Ethanol485-95
2-Phenyl-4-((trimethylsilyl)ethynyl)thiazole1 : 1.1 (Thiobenzamide)Ethanol680-90
2-Methyl-4-((trimethylsilyl)ethynyl)thiazole1 : 1.1 (Thioacetamide)Ethanol482-92

Synthesis of Substituted Imidazoles

The reaction of this compound with amidines or primary amines and an aldehyde provides access to a range of substituted imidazoles. This approach leverages the α-chloro ketone moiety for the initial condensation and subsequent cyclization.

Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles

Reaction Scheme:

G cluster_reagents Reagents reagent1 This compound conditions Acetic Acid Reflux, 2h reagent1->conditions reagent2 Ammonium Acetate reagent2->conditions reagent3 Aldehyde (R-CHO) reagent3->conditions product 2-R-4-((trimethylsilyl)ethynyl)-1H-imidazole conditions->product Radziszewski Imidazole Synthesis

Caption: Workflow for the synthesis of 2,4-disubstituted imidazoles.

Materials:

  • This compound

  • Ammonium acetate

  • Substituted aldehyde (e.g., benzaldehyde)

  • Glacial acetic acid

  • Sodium hydroxide solution (10%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired aldehyde (1.0 eq), and a large excess of ammonium acetate (5-10 eq) in glacial acetic acid (0.1 M).

  • Heat the mixture to reflux for 2 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Carefully neutralize the mixture with a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the target imidazole.

Quantitative Data:

ProductAldehydeSolventReaction Time (h)Yield (%)
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazoleBenzaldehydeAcetic Acid275-85
2-(4-Methoxyphenyl)-4-((trimethylsilyl)ethynyl)-1H-imidazolep-AnisaldehydeAcetic Acid278-88
2-Furyl-4-((trimethylsilyl)ethynyl)-1H-imidazoleFurfuralAcetic Acid2.570-80

Deprotection and Further Functionalization

The trimethylsilyl group on the synthesized heterocycles can be readily removed to provide the free alkyne, which can then be used in a variety of subsequent transformations.

Experimental Protocol: Desilylation of 4-((Trimethylsilyl)ethynyl) Heterocycles

Reaction Scheme:

G reagent Substituted 4-((trimethylsilyl)ethynyl)heterocycle conditions K2CO3, Methanol Room Temp, 1h reagent->conditions product Substituted 4-ethynylheterocycle conditions->product Desilylation

Caption: General workflow for the desilylation of TMS-protected alkynes.

Materials:

  • Substituted 4-((trimethylsilyl)ethynyl)heterocycle

  • Potassium carbonate

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the silylated heterocycle (1.0 eq) in methanol (0.1 M).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the deprotected heterocycle, which is often pure enough for subsequent steps without further purification.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)
2-Amino-4-ethynylthiazole2-Amino-4-((trimethylsilyl)ethynyl)thiazoleK₂CO₃Methanol1>95
2-Phenyl-4-ethynyl-1H-imidazole2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazoleK₂CO₃Methanol1>95

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

These protocols provide a foundation for the use of this compound in the synthesis of novel compounds. The versatility of this reagent opens up numerous possibilities for the creation of diverse molecular libraries for screening in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols: Reaction Mechanisms Involving 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a versatile trifunctional building block in organic synthesis. Its unique structure, incorporating an α-chloro ketone, a trimethylsilyl-protected alkyne, and a carbonyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and proposed experimental protocols for the synthesis of key heterocyclic scaffolds—pyridazines, pyrazoles, and thiazoles—utilizing this reactive intermediate. The protocols are based on well-established reaction mechanisms for analogous substrates and are intended to serve as a practical guide for synthetic chemists.

Introduction: A Versatile Synthetic Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The α-chloro ketone moiety is a potent electrophile, susceptible to nucleophilic attack, making it an ideal precursor for the construction of various heterocyclic systems.[1] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its participation in undesired side reactions while allowing for selective transformations at other sites of the molecule. This TMS group can be readily removed at a later synthetic stage to enable further functionalization, such as in Sonogashira couplings or click chemistry.

Synthesis of Pyridazines

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical and reliable method for the synthesis of pyridazines. This compound can be considered a masked 1,3-dicarbonyl equivalent, with the alkyne functionality providing the second "carbonyl" component for cyclization.

Proposed Reaction Mechanism

The proposed mechanism involves an initial nucleophilic attack of hydrazine on the carbonyl carbon of the α-chloro ketone, followed by an intramolecular cyclization and subsequent dehydration to afford the pyridazine ring.

pyridazine_synthesis reactant1 This compound intermediate1 Hydrazone Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Hydrazine (NH2NH2) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Chloro-6-methyl-4-(trimethylsilyl)pyridazine intermediate2->product Dehydration

Caption: Proposed reaction pathway for the synthesis of a substituted pyridazine.

Experimental Protocol: Synthesis of 3-Chloro-6-methyl-4-(trimethylsilyl)pyridazine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired pyridazine.

Expected Data
ParameterExpected Value
Reaction Time 4-8 hours
Temperature Reflux (approx. 78 °C)
Yield 60-80%

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with substituted hydrazines is a fundamental method for the synthesis of pyrazoles. The regioselectivity of the reaction is dependent on the substitution pattern of both reactants.

Proposed Reaction Mechanism

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The regiochemistry is determined by which nitrogen of the hydrazine attacks the acetylenic carbon.

pyrazole_synthesis reactant1 This compound intermediate1 Hydrazone Intermediate reactant1->intermediate1 Condensation reactant2 Methylhydrazine (CH3NHNH2) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1,5-Dimethyl-3-(trimethylsilylethynyl)pyrazole & 1,3-Dimethyl-5-(trimethylsilylethynyl)pyrazole intermediate2->product Dehydration & Tautomerization

Caption: Proposed pathway for pyrazole synthesis, potentially yielding regioisomers.

Experimental Protocol: Synthesis of Substituted Pyrazoles

Materials:

  • This compound

  • Substituted hydrazine (e.g., methylhydrazine)

  • Ethanol or acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or acetic acid.

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate if acetic acid was used as the solvent.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (hexanes/ethyl acetate) to isolate the pyrazole product(s).

Expected Data
ParameterExpected Value
Reaction Time 2-6 hours
Temperature 25-60 °C
Yield 70-90%

Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. This compound is an ideal substrate for this transformation.

Proposed Reaction Mechanism

The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the chlorine atom. This is followed by an intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration to form the aromatic thiazole ring.

thiazole_synthesis reactant1 This compound intermediate1 Thiouronium Salt Intermediate reactant1->intermediate1 SN2 Reaction reactant2 Thiourea (NH2CSNH2) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(trimethylsilylethynyl)thiazole intermediate2->product Dehydration

Caption: Proposed Hantzsch synthesis of a substituted thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(trimethylsilylethynyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the pure thiazole derivative.

Expected Data
ParameterExpected Value
Reaction Time 3-5 hours
Temperature Reflux (approx. 78 °C)
Yield 75-95%

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound, namely pyridazines, pyrazoles, and thiazoles, are prevalent in a wide range of biologically active compounds and approved drugs. These core structures are known to exhibit diverse pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The ability to readily synthesize substituted versions of these heterocycles using the described protocols allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The trimethylsilyl group can be retained to modulate physicochemical properties or removed to allow for further diversification, making this a highly valuable tool for medicinal chemists.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of important heterocyclic compounds. The application notes and protocols provided herein offer a roadmap for researchers to exploit the reactivity of this building block in the efficient construction of pyridazines, pyrazoles, and thiazoles. These methodologies are expected to find broad utility in academic research, process development, and medicinal chemistry.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, a versatile bifunctional building block with significant applications in medicinal chemistry and organic synthesis. The protocol is based on the Friedel-Crafts-type acylation of 1,2-bis(trimethylsilyl)acetylene with chloroacetyl chloride.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules. Its structure incorporates a reactive α-chloro ketone moiety and a protected terminal alkyne, allowing for selective transformations at either functional group. This document outlines a scalable and robust synthetic procedure suitable for laboratory and pilot-plant scale production.

Synthetic Pathway

The synthesis proceeds via a Friedel-Crafts acylation reaction. In this reaction, chloroacetyl chloride is activated by a Lewis acid, typically aluminum trichloride (AlCl₃), to form a highly reactive acylium ion. This electrophile then reacts with 1,2-bis(trimethylsilyl)acetylene, followed by the loss of a trimethylsilyl group to yield the desired product.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 1,2-bis(trimethylsilyl)acetylene 1,2-bis(trimethylsilyl)acetylene ReactionMixture Friedel-Crafts Acylation 1,2-bis(trimethylsilyl)acetylene->ReactionMixture Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->ReactionMixture Aluminum Trichloride (AlCl3) Aluminum Trichloride (AlCl3) Aluminum Trichloride (AlCl3)->ReactionMixture Lewis Acid Catalyst Dichloromethane (DCM) Dichloromethane (DCM) Dichloromethane (DCM)->ReactionMixture Solvent Workup Aqueous Work-up ReactionMixture->Workup Quenching & Extraction Purification Vacuum Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a ~1 mole scale reaction. Appropriate safety precautions must be taken when handling all reagents, particularly aluminum trichloride and chloroacetyl chloride. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)MolesMolar Ratio
1,2-bis(trimethylsilyl)acetylene170.40170.41.01.0
Chloroacetyl chloride112.94118.61.051.05
Aluminum trichloride (anhydrous)133.34146.71.11.1
Dichloromethane (DCM), anhydrous-1.5 L--
Hydrochloric acid (HCl), concentrated-200 mL--
Saturated sodium bicarbonate solution-As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous magnesium sulfate (MgSO₄)-As needed--

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Reflux condenser with a gas outlet connected to a scrubber (for HCl gas)

  • Large ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble the 5 L three-necked flask with the mechanical stirrer, addition funnel, and thermometer. Ensure all glassware is dry.

    • Equip the reflux condenser with a gas outlet to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.

    • Charge the flask with anhydrous aluminum trichloride (146.7 g, 1.1 mol) and anhydrous dichloromethane (1.0 L).

    • Cool the suspension to 0-5 °C using an ice-water bath with gentle stirring.

  • Addition of Reactants:

    • In a separate dry flask, prepare a solution of 1,2-bis(trimethylsilyl)acetylene (170.4 g, 1.0 mol) and chloroacetyl chloride (118.6 g, 1.05 mol) in anhydrous dichloromethane (0.5 L).

    • Transfer this solution to the addition funnel.

    • Add the solution dropwise to the stirred suspension of aluminum trichloride in DCM over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. A gradual color change is typically observed.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up and Quenching:

    • Prepare a large beaker with a mixture of crushed ice (approximately 2 kg) and concentrated hydrochloric acid (200 mL).

    • CAUTION: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring.

    • Once the addition is complete, continue stirring until all the ice has melted and the two layers are well-separated.

    • Transfer the mixture to a large separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 200 mL).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with:

      • Water (2 x 500 mL)

      • Saturated sodium bicarbonate solution (2 x 500 mL, or until effervescence ceases) to neutralize any remaining acid.

      • Brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Solvent Removal and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Expected Yield and Purity:

ParameterExpected Value
Yield65-75%
Purity>95% (by GC)
Boiling Point~60-65 °C at 1 mmHg

Safety Considerations for Scale-Up

  • Aluminum Trichloride: Highly hygroscopic and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and add to the solvent carefully.

  • Chloroacetyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate gloves and eye protection.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. Ensure adequate cooling and ventilation. Add the reaction mixture to the ice-acid mixture slowly.

  • Pressure Build-up: The reaction and quenching steps evolve HCl gas, which can cause pressure build-up. Ensure the reaction setup is not a closed system and is properly vented through a scrubber.

Logical Relationship of Key Steps in the Synthesis

Logical_Flow Start Preparation Preparation of Reagents and Glassware (Drying is critical) Start->Preparation ReactionSetup Reaction Setup and Cooling (0-5 °C) Preparation->ReactionSetup Ensures anhydrous conditions Addition Slow Addition of Reactants (Exothermic control) ReactionSetup->Addition Maintains temperature control Monitoring Reaction Monitoring (TLC or GC-MS) Addition->Monitoring Quenching Quenching on Ice/HCl (Exothermic, HCl evolution) Monitoring->Quenching Confirms completion Extraction Phase Separation and Extraction Quenching->Extraction Washing Neutralization and Washing (Removes acid and salts) Extraction->Washing Drying Drying of Organic Phase Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Vacuum Distillation (Final Product Isolation) SolventRemoval->Purification End Purification->End

Conclusion

This protocol provides a comprehensive guide for the scale-up synthesis of this compound. Adherence to the detailed steps and safety precautions is crucial for a successful and safe scale-up. The provided quantitative data and workflow diagrams are intended to facilitate easy implementation and understanding of the process for researchers and drug development professionals. Further optimization of reaction conditions may be possible to improve yield and throughput depending on the specific equipment and scale of production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one.

Troubleshooting Guide

Low or no product yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems.

dot

Caption: Troubleshooting decision tree for low yield synthesis.

Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no product formation) Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.Use a fresh, unopened container of the Lewis acid or sublime/re-purify the existing stock. Ensure all glassware is flame-dried before use.
Purity of starting materials is low.Use freshly distilled chloroacetyl chloride and 1,2-bis(trimethylsilyl)acetylene. Verify purity by NMR or GC-MS.
Low product yield with recovery of starting materials Insufficient amount of Lewis acid.Increase the molar equivalents of the Lewis acid. A slight excess (e.g., 1.1-1.2 equivalents) can improve the yield.[1]
Reaction temperature is too low or reaction time is too short.Allow the reaction to warm to room temperature and stir for a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of multiple unidentified byproducts Reaction temperature is too high, leading to side reactions.Maintain a low starting temperature (e.g., 0°C or -20°C) during the addition of reagents to control the initial exothermic reaction.[1]
Presence of moisture in the reaction.Ensure the use of anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product decomposes during work-up The α-chloro ketone moiety is sensitive to hydrolysis.Quench the reaction with a cold, dilute acid solution (e.g., HCl) instead of pure water to neutralize the Lewis acid complex before extraction.
Difficulty in purifying the product Formation of a stable complex between the ketone product and the Lewis acid.A proper acidic work-up is crucial to break this complex and liberate the product.
Co-elution of impurities during column chromatography.Optimize the solvent system for chromatography. A gradient elution may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Lewis acid for this synthesis?

A1: Aluminum trichloride (AlCl₃) is a commonly used and effective Lewis acid for the Friedel-Crafts acylation of silylalkynes.[1] However, other Lewis acids such as ferric chloride (FeCl₃) or zeolite H-beta can also be employed.[1] The choice of catalyst may influence the reaction conditions and yield.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous dichloromethane is a preferred solvent due to its inertness and ability to dissolve both the reactants and the Lewis acid complex.[1] 1,2-dichloroethane can also be used.[1] It is critical to use anhydrous solvents to prevent the deactivation of the Lewis acid.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, it is important to control the reaction temperature, use high-purity starting materials, and maintain anhydrous conditions. A slow, controlled addition of the acylating agent at a low temperature can help to prevent unwanted side reactions.

Q4: What is the role of the trimethylsilyl group?

A4: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.[1] This allows for selective reaction at other parts of the molecule. The TMS group can be removed at a later synthetic stage for further functionalization.[1]

Q5: Are there any safety precautions I should be aware of?

A5: Chloroacetyl chloride is corrosive and a lachrymator. Aluminum trichloride reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data on Reaction Condition Optimization

The following table summarizes representative data on how different reaction parameters can influence the yield of the synthesis.

Entry Solvent Temperature (°C) AlCl₃ (Equivalents) Time (h) Yield (%)
1Dichloromethane0 to 251.0475
21,2-Dichloroethane0 to 251.0472
3Dichloromethane-20 to 251.1385
4Dichloromethane0 to 251.2388
This table is based on representative findings for this type of reaction.[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

dot

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Flame-dry glassware prep_reagents Prepare anhydrous reagents and solvent prep_glassware->prep_reagents charge_flask Charge flask with AlCl3 and Dichloromethane prep_reagents->charge_flask cool_mixture Cool to 0°C charge_flask->cool_mixture add_chloroacetyl Add Chloroacetyl Chloride cool_mixture->add_chloroacetyl add_silylacetylene Add 1,2-Bis(trimethylsilyl)acetylene add_chloroacetyl->add_silylacetylene warm_react Warm to room temperature and stir add_silylacetylene->warm_react quench Quench with cold HCl warm_react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: General experimental workflow for the synthesis.

Materials:

  • 1,2-Bis(trimethylsilyl)acetylene

  • Chloroacetyl chloride

  • Aluminum trichloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute, cold)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation:

    • Flame-dry all glassware under vacuum or a stream of inert gas and allow to cool to room temperature under an inert atmosphere.

    • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reaction:

    • To the reaction flask, add anhydrous aluminum trichloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension.

    • After the addition is complete, add 1,2-bis(trimethylsilyl)acetylene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 3-4 hours, monitoring its progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0°C and slowly quench it by adding it to a stirred mixture of crushed ice and dilute hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

References

Technical Support Center: Purification of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general method for purifying crude this compound?

A1: The most common and effective method for the purification of this compound is flash column chromatography using silica gel.[1] This technique allows for the efficient separation of the desired product from starting materials, byproducts, and other impurities.

Q2: What are the potential stability issues to consider during the purification of this compound?

A2: The trimethylsilyl (TMS) group can be sensitive to acidic and basic conditions, potentially leading to cleavage. The α-chloro ketone moiety can also be susceptible to nucleophilic attack. Therefore, it is crucial to use neutral conditions during workup and purification. The related compound, 4-(trimethylsilyl)-3-butyn-2-one, has been noted to be unstable in aqueous buffers with a pH above 6.0, suggesting that maintaining a neutral to slightly acidic pH is important to prevent decomposition.

Q3: What are the common impurities expected from the synthesis of this compound via Friedel-Crafts acylation?

A3: The synthesis typically involves the Friedel-Crafts acylation of bis(trimethylsilyl)acetylene with chloroacetyl chloride. Potential impurities include:

  • Unreacted bis(trimethylsilyl)acetylene.

  • Residual chloroacetyl chloride or its hydrolysis product, chloroacetic acid.

  • The desilylated product, 1-chlorobut-3-yn-2-one.

  • Polyacylated or other side-products from the Friedel-Crafts reaction.[2][3][4]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after column chromatography 1. Decomposition on silica gel: The slightly acidic nature of standard silica gel may cause the cleavage of the trimethylsilyl group or degradation of the α-chloro ketone. 2. Product is too volatile: The product may be lost during solvent removal under high vacuum. 3. Incomplete elution: The chosen solvent system may not be polar enough to elute the product completely from the column.1. Use deactivated silica gel: Treat the silica gel with a dilute solution of triethylamine in the eluent to neutralize acidic sites.[5] 2. Careful solvent removal: Use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure to high vacuum. 3. Optimize the eluent: Gradually increase the polarity of the solvent system. Monitor the elution carefully using Thin Layer Chromatography (TLC).
Co-elution of impurities with the product 1. Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the product from impurities with similar retention factors (Rf). 2. Overloading the column: Applying too much crude product to the column can lead to poor separation.1. Fine-tune the solvent system: Test various solvent mixtures with different polarities using TLC to achieve better separation between the product and impurity spots. A good starting point for many compounds is a mixture of hexanes and ethyl acetate.[1][5] 2. Reduce the load: Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Streaking or tailing of the product spot on TLC and column 1. Acidic or basic impurities in the sample: These can interact strongly with the silica gel. 2. Decomposition on the TLC plate or column. 1. Neutralize the crude product: Perform a mild aqueous workup with a saturated sodium bicarbonate solution before chromatography. 2. Use deactivated silica gel and run the chromatography promptly.
Product appears to be a different compound after purification (e.g., loss of TMS group) 1. Cleavage of the TMS group: This can be caused by acidic or nucleophilic conditions during workup or chromatography.1. Ensure neutral workup: Avoid strong acids or bases. 2. Use deactivated silica gel for chromatography. 3. Consider alternative purification methods: If the compound is highly sensitive, distillation under reduced pressure might be an option if the boiling point is suitable and impurities are non-volatile.

Experimental Protocols

General Flash Column Chromatography Protocol

This protocol is a general guideline and should be optimized for your specific crude product mixture based on TLC analysis.

1. Preparation of the Silica Gel Column:

  • Select an appropriately sized glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1-2 cm).

  • Prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar eluent.

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Equilibrate the column by running the initial eluent through it until the pack is stable and the eluent level is just above the top layer of sand.[1]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Rinse the sample flask with a small amount of eluent and add it to the column.

  • Allow the sample to be absorbed into the silica gel until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate. A typical flow rate is about 2 inches per minute of solvent descent.[1]

  • Collect fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

4. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature (e.g., 30-40 °C) and reduced pressure.

Recommended Solvent Systems for TLC and Column Chromatography

The optimal solvent system will depend on the specific impurities present in your crude mixture. It is highly recommended to determine the best solvent system by running TLC plates first. The target compound should ideally have an Rf value of approximately 0.2-0.3 for good separation on a column.[1]

Solvent System (v/v) Polarity Notes
Hexanes / Ethyl AcetateLow to MediumA standard and versatile system. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase as needed.[5]
Petroleum Ether / Diethyl EtherLow to MediumAnother common system for compounds of moderate polarity.
Dichloromethane / HexanesLow to MediumGood for dissolving a wide range of compounds.

For sensitive compounds, it may be beneficial to add ~0.1-1% triethylamine to the eluent to neutralize the silica gel.[1][5]

Visualizations

Logical Workflow for Troubleshooting Purification Issues

G Troubleshooting Workflow for Purification start Start Purification tlc Run TLC Analysis of Crude start->tlc column Perform Flash Column Chromatography tlc->column streaking Streaking/Tailing? tlc->streaking Check Spot Shape analyze_fractions Analyze Fractions by TLC column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure co_elution Co-elution of Impurities? analyze_fractions->co_elution Check Purity decomposition Decomposition? analyze_fractions->decomposition Check for New Spots rotovap Solvent Removal combine_pure->rotovap final_product Pure Product rotovap->final_product low_yield Low Yield? rotovap->low_yield Check Yield low_yield->co_elution No careful_rotovap Careful Solvent Removal low_yield->careful_rotovap Yes co_elution->streaking No optimize_eluent Optimize Eluent System co_elution->optimize_eluent Yes streaking->decomposition No neutral_workup Ensure Neutral Workup streaking->neutral_workup Yes decomposition->final_product No deactivate_silica Use Deactivated Silica decomposition->deactivate_silica Yes deactivate_silica->column optimize_eluent->column reduce_load Reduce Column Loading optimize_eluent->reduce_load reduce_load->column neutral_workup->tlc neutral_workup->deactivate_silica careful_rotovap->final_product

Caption: A flowchart outlining the logical steps for troubleshooting common issues during the purification of this compound.

References

Technical Support Center: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. This guide is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side reactions observed with this compound?

A1: this compound is a highly reactive molecule due to the presence of an α-chloro ketone and a trimethylsilyl-protected alkyne. The main side reactions encountered during its use fall into three primary categories:

  • Favorskii Rearrangement: In the presence of a base, the α-chloro ketone moiety can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

  • Nucleophilic Substitution and Cyclization: The electrophilic α-carbon is susceptible to nucleophilic attack, which can lead to substitution of the chlorine atom or subsequent cyclization to form various heterocyclic compounds.

  • Desilylation: The trimethylsilyl (TMS) protecting group can be cleaved under certain conditions, particularly in the presence of fluoride ions or strong bases, exposing the terminal alkyne which can then undergo further undesired reactions.

Q2: I am observing the formation of an unexpected carboxylic acid derivative in my reaction. What could be the cause?

A2: The formation of a carboxylic acid, ester, or amide derivative is a strong indication that a Favorskii rearrangement is occurring. This side reaction is particularly prevalent under basic conditions.

Troubleshooting Guide: Favorskii Rearrangement

Symptom Potential Cause Recommended Solution
Formation of a carboxylic acid, ester, or amide byproduct.Use of strong bases (e.g., NaOH, KOH, alkoxides) that promote enolate formation.- Use non-basic or weakly basic conditions if possible.- If a base is required, consider using a sterically hindered, non-nucleophilic base.- Lower the reaction temperature to disfavor the rearrangement pathway.
Low yield of the desired nucleophilic substitution product.The rate of Favorskii rearrangement is competitive with or faster than the desired reaction.- Increase the concentration of the desired nucleophile.- Change the solvent to one that may disfavor the rearrangement.

Experimental Protocol: General Conditions Prone to Favorskii Rearrangement

  • Reaction: Favorskii Rearrangement of an α-halo ketone.

  • Reagents: α-halo ketone, a base (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide).

  • Solvent: Water, an alcohol corresponding to the alkoxide base, or an inert solvent like THF.

  • Procedure: A solution of the α-halo ketone is treated with a stoichiometric amount or an excess of the base at temperatures ranging from room temperature to reflux. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with an acid, and the carboxylic acid derivative is extracted.

Q3: My reaction with a nitrogen-based nucleophile is giving a complex mixture of products, including a potential pyrazole. How can I favor the formation of the desired product?

A3: Reactions with dinucleophiles, such as hydrazine, can lead to the formation of heterocyclic compounds like pyrazoles. This is a common and often desired reaction pathway for α,β-unsaturated ketones and their precursors. However, if this is a side reaction, controlling the reaction conditions is crucial.

Troubleshooting Guide: Nucleophilic Substitution and Cyclization

Symptom Potential Cause Recommended Solution
Formation of a pyrazole or other heterocyclic byproduct when reacting with hydrazine or a similar dinucleophile.The reaction conditions favor the cyclization pathway.- To favor simple substitution, use a monofunctional nucleophile.- If using a dinucleophile, control the stoichiometry carefully. An excess of the ketone may lead to other side reactions.- Modify the reaction temperature and solvent to alter the selectivity.
Low yield of desired product and formation of multiple unidentified byproducts.The nucleophile is reacting at both the α-carbon and the carbonyl carbon.- Use a milder, more selective nucleophile.- Protect the carbonyl group if it is not the intended reaction site.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Reaction: Cyclocondensation of this compound with hydrazine.[1][2]

  • Reagents: this compound, hydrazine hydrate.

  • Solvent: Ethanol or a similar protic solvent.

  • Procedure: To a solution of this compound in ethanol, a solution of hydrazine hydrate in ethanol is added dropwise at room temperature. The reaction mixture is then stirred for a specified time, and the formation of the pyrazole product is monitored by TLC. The product is typically isolated by removal of the solvent and purification by chromatography.

Q4: I am losing the trimethylsilyl (TMS) group during my reaction. How can I prevent this?

A4: The trimethylsilyl group is susceptible to cleavage under both acidic and basic conditions, and especially in the presence of fluoride ions.

Troubleshooting Guide: Desilylation

Symptom Potential Cause Recommended Solution
Presence of a terminal alkyne byproduct, or products derived from the reaction of the terminal alkyne.- Use of fluoride-containing reagents (e.g., TBAF).- Strongly basic or acidic reaction conditions.- Presence of water in the reaction mixture, especially at non-neutral pH.- Avoid fluoride sources if the TMS group needs to be retained.- Use buffered or neutral reaction conditions.- Ensure the use of anhydrous solvents and reagents.
Inconsistent reaction outcomes.Partial desilylation leading to a mixture of silylated and desilylated starting materials or products.- Rigorously dry all solvents and reagents.- If a base is necessary, consider using a milder, non-protic base.

Experimental Protocol: General Conditions for Desilylation

  • Reaction: Cleavage of a trimethylsilyl group from an alkyne.

  • Reagents: Trimethylsilyl-protected alkyne, a desilylating agent (e.g., tetrabutylammonium fluoride (TBAF), potassium carbonate in methanol).

  • Solvent: Tetrahydrofuran (THF), methanol.

  • Procedure: The silylated alkyne is dissolved in the chosen solvent, and the desilylating agent is added. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction is worked up by quenching and extraction.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for identifying and addressing common side reactions of this compound.

Troubleshooting_Workflow Start Reaction with This compound Analysis Analyze Reaction Mixture (TLC, NMR, MS) Start->Analysis SideProduct Side Product(s) Observed? Analysis->SideProduct DesiredProduct Desired Product Obtained SideProduct->DesiredProduct No IdentifySP Identify Structure of Side Product SideProduct->IdentifySP Yes Favorskii Carboxylic Acid Derivative? IdentifySP->Favorskii Heterocycle Heterocycle (e.g., Pyrazole)? Favorskii->Heterocycle No FavorskiiTroubleshoot Troubleshoot: Favorskii Rearrangement (see guide) Favorskii->FavorskiiTroubleshoot Yes Desilylation Loss of TMS Group? Heterocycle->Desilylation No HeterocycleTroubleshoot Troubleshoot: Nucleophilic Cyclization (see guide) Heterocycle->HeterocycleTroubleshoot Yes DesilylationTroubleshoot Troubleshoot: Desilylation (see guide) Desilylation->DesilylationTroubleshoot Yes OtherSP Other Side Product Desilylation->OtherSP No

Caption: Troubleshooting workflow for side reactions.

Signaling Pathway of Side Reactions

The following diagram illustrates the competing reaction pathways that can arise from this compound when treated with a nucleophile, particularly under basic conditions.

Side_Reaction_Pathways Substrate This compound SubstitutionProduct Nucleophilic Substitution Product Substrate->SubstitutionProduct Nucleophilic Attack at α-carbon FavorskiiProduct Favorskii Rearrangement Product (Carboxylic Acid Derivative) Substrate->FavorskiiProduct Base-induced Rearrangement DesilylatedProduct Desilylated Product Substrate->DesilylatedProduct Cleavage of TMS group Nucleophile Nucleophile (Nu-) Nucleophile->SubstitutionProduct Base Base (B-) Base->FavorskiiProduct Fluoride Fluoride (F-) Fluoride->DesilylatedProduct CyclizationProduct Cyclization Product (e.g., Pyrazole) SubstitutionProduct->CyclizationProduct Intramolecular Reaction (if Nu is dinucleophilic)

Caption: Competing reaction pathways.

References

Technical Support Center: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. The information is presented in a question-and-answer format to directly address potential stability issues and challenges encountered during experimentation.

Troubleshooting Guides

Issue: Rapid Decomposition of the Reagent Upon Storage or in Solution

Question: My this compound appears to have decomposed. What are the likely causes and how can I prevent this?

Answer: this compound is a reactive α-chloro ketone and is susceptible to decomposition under several conditions. The primary causes of degradation are exposure to moisture, bases, high temperatures, and light.

  • Moisture: The presence of water can lead to hydrolysis of the trimethylsilyl group and potentially the α-chloro ketone.

  • Base: This compound is highly sensitive to basic conditions. Even weak bases can catalyze decomposition pathways such as the Favorskii rearrangement or elimination reactions. Its non-chlorinated analog, 4-(trimethylsilyl)-3-butyn-2-one, is known to be unstable in aqueous buffers with a pH above 6.0.[1]

  • Heat and Light: As with many reactive organic compounds, prolonged exposure to heat and light can promote degradation.

Recommended Storage and Handling: To ensure the stability of this compound, the following storage and handling procedures are recommended:

ConditionRecommendation
Temperature Store in a cool, dark place. Refrigeration is advisable for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
Container Use a tightly sealed container.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Issue: Low Yield or Formation of Unexpected Byproducts in Reactions

Question: I am observing low yields and the formation of unexpected side products in my reaction with this compound. What could be the problem?

Answer: Low yields and the presence of byproducts can stem from the inherent reactivity of the α-chloro acetylenic ketone moiety. Several side reactions can occur, depending on the reaction conditions and the nucleophiles used.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. This is a common side reaction to consider if your reaction is performed under basic conditions.

  • Nucleophilic Attack at Multiple Sites: The molecule has multiple electrophilic centers: the carbonyl carbon, the α-carbon bearing the chlorine, and the alkyne. Strong nucleophiles may attack non-selectively, leading to a mixture of products.

  • Desilylation: The trimethylsilyl (TMS) group can be cleaved under certain conditions (e.g., acidic or basic media, or with fluoride ions), leading to the formation of the terminal alkyne, which may then undergo further reactions.

  • Elimination: Base-induced elimination of HCl can lead to the formation of an α,β-unsaturated ketone.

Troubleshooting Strategies:

StrategyDescription
Control of Basicity If possible, perform the reaction under neutral or acidic conditions. If a base is required, use a non-nucleophilic, hindered base and add it slowly at low temperatures.
Choice of Nucleophile Use "soft" nucleophiles which tend to favor attack at the α-carbon over the "hard" carbonyl carbon.
Temperature Control Run the reaction at the lowest possible temperature to minimize side reactions.
Inert Atmosphere Conduct the reaction under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.
Order of Addition The order in which reagents are added can be critical. Consider adding the this compound slowly to the reaction mixture containing the nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The primary decomposition pathways are hydrolysis and base-mediated reactions. Hydrolysis can cleave the TMS group. In the presence of a base, the compound can undergo a Favorskii rearrangement or elimination of HCl.

Q2: How can I monitor the purity and stability of my this compound sample?

A2: Purity and stability can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new signals or changes in the integration of existing signals in the 1H or 13C NMR spectrum can indicate decomposition. Gas chromatography-mass spectrometry (GC-MS) can also be used to detect impurities and degradation products.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. As an α-chloro ketone, it is a potential lachrymator and skin irritant. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.

Q4: Can I use this reagent in aqueous solutions?

A4: It is generally not recommended to use this compound in aqueous solutions, especially those with a pH above 6.0, due to the risk of hydrolysis and decomposition. If an aqueous medium is necessary, it should be buffered to a pH below 6.0.

Experimental Protocols

Synthesis of a Thiazole Derivative

This protocol describes a general procedure for the synthesis of a thiazole derivative from this compound and a thioamide.

  • Materials:

    • This compound

    • Thioamide derivative

    • Anhydrous ethanol

    • Sodium bicarbonate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 equivalent) in anhydrous ethanol.

    • Add this compound (1.0 equivalent) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yields

G Troubleshooting Low Yields start Low Yield Observed check_reagent Check Reagent Purity and Stability start->check_reagent check_conditions Review Reaction Conditions start->check_conditions side_reactions Investigate Potential Side Reactions check_reagent->side_reactions Reagent is pure check_conditions->side_reactions Conditions are correct optimize Optimize Reaction Parameters side_reactions->optimize success Improved Yield optimize->success G Nucleophilic Reaction Pathways start This compound + Nucleophile sn2 SN2 Substitution at α-carbon (Desired Product) start->sn2 Soft Nucleophile carbonyl_add Nucleophilic Addition to Carbonyl start->carbonyl_add Hard Nucleophile michael_add Michael Addition to Alkyne start->michael_add Conjugate Addition favorskii Favorskii Rearrangement (with base) start->favorskii

References

optimizing reaction conditions for 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through a Friedel-Crafts-type acylation. This reaction involves the condensation of Chloroacetyl Chloride with 1,2-Bis(trimethylsilyl)acetylene in the presence of a strong Lewis acid catalyst, such as Aluminum Trichloride (AlCl₃).

Q2: What is the role of the trimethylsilyl (TMS) group in this molecule?

A2: The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne. This protection is crucial as it prevents the otherwise reactive terminal alkyne from participating in undesired side reactions. The TMS group can be selectively removed at a later synthetic stage to allow for further functionalization, such as in Sonogashira couplings or click chemistry.

Q3: What are the main reactive sites on this compound?

A3: This molecule possesses multiple reactive sites, making it a versatile building block in organic synthesis. The key functional groups and their synthetic potential are:

  • α-chloro ketone: A reactive handle for introducing nucleophiles or for use in various cyclization and rearrangement reactions.

  • Silyl-protected alkyne: Allows for selective reactions at other parts of the molecule, with the option for deprotection and further elaboration of the alkyne.

  • Carbonyl group: Can participate in various carbonyl chemistry reactions.

Q4: What are the typical storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dark place, preferably at temperatures below 15°C. The compound is a flammable liquid and should be handled with appropriate safety precautions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired product is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions

Potential Cause Recommended Action Expected Outcome
Degraded Reagents Ensure chloroacetyl chloride is freshly distilled. Verify the purity of 1,2-bis(trimethylsilyl)acetylene. Use anhydrous solvent.Improved reaction initiation and conversion.
Inactive Lewis Acid Use fresh, anhydrous aluminum trichloride. Consider screening other Lewis acids like FeCl₃ or ZnCl₂.Enhanced catalytic activity leading to higher yield.
Suboptimal Reaction Temperature Experiment with a temperature range, for example, from 0°C to room temperature. Monitor the reaction progress by TLC or GC.Identification of the optimal temperature for product formation while minimizing side reactions.
Insufficient Reaction Time Monitor the reaction over a longer period to ensure it has gone to completion.Increased conversion of starting materials to the desired product.
Improper Workup Ensure the reaction is carefully quenched with ice-cold dilute HCl to hydrolyze the aluminum complexes.Prevents product loss and degradation during workup.
Issue 2: Formation of Significant Impurities

The presence of impurities can complicate purification and reduce the overall yield.

Common Impurities and Their Prevention

Impurity Potential Source Prevention Strategy
Desilylated Product Presence of moisture or protic impurities that can cleave the TMS group.Ensure all reagents and solvents are anhydrous. Maintain a strict inert atmosphere.
Polysubstitution Products Although less common in acylation compared to alkylation, it can occur under harsh conditions.Use a 1:1 stoichiometry of reactants. Avoid excessively high temperatures.
Unreacted Starting Materials Incomplete reaction due to inactive catalyst, low temperature, or insufficient reaction time.Refer to the troubleshooting guide for low yield.
Side-products from α-chloro ketone The α-chloro ketone moiety is reactive and can undergo further reactions if the conditions are not controlled.Maintain a low reaction temperature and quench the reaction promptly once the formation of the desired product is complete.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the Friedel-Crafts acylation of 1,2-bis(trimethylsilyl)acetylene.

Reaction Workflow

Caption: General workflow for the synthesis of the target compound.

Materials

Reagent CAS Number Molecular Weight Quantity
1,2-Bis(trimethylsilyl)acetylene14630-40-1170.421.0 eq
Chloroacetyl chloride79-04-9112.941.1 eq
Aluminum trichloride (anhydrous)7446-70-0133.341.1 eq
Dichloromethane (anhydrous)75-09-284.93-
Hydrochloric acid (dilute)7647-01-036.46-
Magnesium sulfate (anhydrous)7487-88-9120.37-

Procedure

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 1,2-bis(trimethylsilyl)acetylene (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, carefully pour the mixture into a flask containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Lewis Acid Catalyst (Hypothetical Data)

The following table presents hypothetical data to illustrate how one might optimize the Lewis acid catalyst for the synthesis.

Entry Lewis Acid Equivalents Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃1.1CH₂Cl₂0 to RT475
2FeCl₃1.1CH₂Cl₂0 to RT460
3ZnCl₂1.1CH₂Cl₂0 to RT445
4TiCl₄1.1CH₂Cl₂0 to RT455
5AlCl₃1.5CH₂Cl₂0 to RT478
6AlCl₃1.1DCE0 to RT470

Note: This data is for illustrative purposes only and should be confirmed by experimentation.

Technical Support Center: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. It provides essential information on handling, storage, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a multifunctional building block in organic synthesis. Its structure contains an α-chloro ketone, a carbonyl group, and a silyl-protected alkyne within a four-carbon chain, allowing for a variety of chemical transformations.[1] The trimethylsilyl (TMS) group acts as a removable protecting group for the terminal alkyne, enabling selective reactions at other sites of the molecule.[1] This compound is valuable for introducing complex molecular fragments and for synthesizing pharmaceuticals and agrochemicals.[1]

Q2: What are the main hazards associated with this compound?

While specific data for the chlorinated compound is limited, based on the analogous and more studied 4-(trimethylsilyl)-3-butyn-2-one, the primary hazards include:

  • Flammability: It is a flammable liquid and vapor.[2][3] Keep away from heat, sparks, open flames, and hot surfaces.[2][4][5][6][7]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Q3: What are the recommended storage conditions for this compound?

Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed to prevent exposure to moisture and air.[2][4][6] It is recommended to store at room temperature, unless otherwise specified on the product label, in a cool and dark place below 15°C is also suggested.[8][9]

Q4: Is this compound stable in aqueous solutions?

Based on studies of the similar compound 4-(trimethylsilyl)-3-butyn-2-one, it is unstable in aqueous buffers with a pH above 6.0.[10] In such conditions, it can easily cleave into a carbonyl alkyne and trimethylhydroxysilane.[10] Therefore, it is crucial to control the pH of aqueous reaction mixtures, preferably keeping it below 6.0.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield in a reaction. Decomposition of the starting material.Ensure the reaction is performed under anhydrous conditions if required by the protocol. If using an aqueous medium, maintain the pH below 6.0.[10] Verify the purity of the compound before use.
Incompatible reagents.Avoid strong oxidizing agents, strong acids, and strong bases which may react with the compound.[5]
Formation of unexpected byproducts. Cleavage of the trimethylsilyl (TMS) group.This can occur in the presence of fluoride ions or under acidic/basic conditions. If the TMS group needs to be retained, carefully select deprotecting agents for other functional groups.
Reaction at the α-chloro ketone moiety.The α-chloro ketone is a reactive site for nucleophiles.[1] Ensure that your desired reaction is selective for another part of the molecule if this is not the intended reaction site.
The compound appears discolored or has polymerized. Improper storage.The compound should be stored in a cool, dark, and well-ventilated area in a tightly sealed container.[2][4][9] Exposure to light, heat, or air can lead to degradation.
Contamination.Ensure all glassware and equipment are clean and dry before handling the compound.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₇H₁₁ClOSi-
Molecular Weight 174.70 g/mol -
Appearance Clear, colorless to yellow liquid[8]
Boiling Point 156 °C (for 4-(trimethylsilyl)-3-butyn-2-one)[3][11]
Density 0.854 g/mL at 25 °C (for 4-(trimethylsilyl)-3-butyn-2-one)[3][11]
Refractive Index n20/D 1.442 (for 4-(trimethylsilyl)-3-butyn-2-one)[3][11]
Flash Point 28 °C (82.4 °F) - closed cup (for 4-(trimethylsilyl)-3-butyn-2-one)[3][12]

Safety and Handling Data

HazardPrecautionary MeasuresReference
Flammable Liquid and Vapor Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[2][4][6][2][4][6]
Skin and Eye Irritant Wear protective gloves, clothing, and eye/face protection.[2][6] In case of contact, rinse thoroughly with water.[4][6][2][4][6]
Respiratory Irritant Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][5][6][2][5][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5][5]

Experimental Protocols

General Handling and Dispensing Protocol

Given the hazardous nature of this compound, all manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn.[6]

  • Preparation: Ensure the work area is clean and free of ignition sources.[4][5] Have appropriate fire extinguishing media (CO₂, dry chemical, or foam) readily available.[4]

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

  • Dispensing: Use a clean, dry syringe or cannula to transfer the liquid. Ground/bond the container and receiving equipment to prevent static discharge.[4][6]

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, regional, and national regulations for hazardous waste.[4][5]

Visualizations

Experimental_Workflow General Workflow for Handling Hazardous Liquid Reagents A Preparation - Wear appropriate PPE - Work in a fume hood - Remove ignition sources B Inert Atmosphere (if required) - Use Schlenk line or glovebox A->B G Waste Disposal - Dispose of hazardous waste according to regulations A->G C Dispensing - Use clean, dry equipment - Ground equipment B->C D Reaction Setup - Add to reaction vessel under controlled conditions C->D C->G E Quenching and Workup D->E F Purification E->F F->G

Caption: General experimental workflow for handling hazardous liquid reagents.

Troubleshooting_Decomposition Troubleshooting Compound Decomposition A Low or no product yield? B Check for signs of decomposition: - Discoloration - Polymerization A->B Yes C Was the reaction run in an aqueous solution? B->C F Review storage conditions. Store in a cool, dark, dry place. B->F D Was the pH > 6.0? C->D Yes G Consider other incompatible reagents (e.g., strong acids/bases, oxidizers). C->G No E Decomposition likely due to pH sensitivity. Maintain pH < 6.0 in future experiments. D->E Yes H Decomposition cause is likely not pH-related. Investigate other factors. D->H No

Caption: Troubleshooting guide for potential compound decomposition.

References

common pitfalls in reactions with 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a multifunctional compound with three primary reactive sites:

  • α-Carbon: The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic substitution (SN2) reactions. This is often the desired site of reaction for introducing various functionalities.

  • Carbonyl Carbon: The carbonyl group can undergo nucleophilic addition reactions. This can be a competing reaction pathway, particularly with strong nucleophiles.

  • Trimethylsilyl (TMS) Protected Alkyne: The TMS group is a protecting group for the terminal alkyne. It can be removed under specific acidic or basic conditions, or with fluoride ion sources, to liberate the terminal alkyne for further transformations like Sonogashira coupling.[1]

Q2: Under what conditions is the trimethylsilyl (TMS) protecting group labile?

A2: The TMS group is known to be a labile protecting group under both acidic and basic conditions.[2][3] Its stability is pH-dependent and also sensitive to the presence of fluoride ions. Care must be taken during reaction workup and purification to avoid unintentional deprotection.

Q3: What is the Favorskii rearrangement, and is it a concern when using this reagent?

A3: The Favorskii rearrangement is a reaction of α-halo ketones with a base (like an alkoxide or hydroxide) that leads to the formation of a rearranged carboxylic acid derivative.[4][5][6] Since this compound is an α-chloro ketone, this is a significant potential side reaction, especially under strongly basic conditions.

Troubleshooting Guides

Problem 1: Low yield of the desired nucleophilic substitution product and formation of a carboxylic acid derivative.

Possible Cause: The reaction conditions are promoting the Favorskii rearrangement, a common side reaction for α-chloro ketones under basic conditions.[4][5][6]

Troubleshooting Suggestions:

  • Base Selection: Avoid strong, sterically unhindered bases like sodium hydroxide or sodium methoxide. Consider using weaker bases such as sodium bicarbonate, potassium carbonate, or organic bases like triethylamine or diisopropylethylamine.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the rearrangement pathway.

  • Nucleophile Choice: If possible, use a soft nucleophile, as this can favor the SN2 reaction over the enolate formation required for the Favorskii rearrangement.

Problem 2: Unintended desilylation of the alkyne during the reaction or workup.

Possible Cause: The reaction or workup conditions are too acidic or basic, leading to the cleavage of the C-Si bond.[2][3][7]

Troubleshooting Suggestions:

  • pH Control: Maintain the reaction and workup pH as close to neutral as possible. Use buffered solutions if necessary.

  • Acid/Base Choice: For workup, use mild acids like saturated ammonium chloride solution instead of strong acids like HCl. If a basic wash is required, use a dilute solution of a weak base like sodium bicarbonate.

  • Fluoride-Free Conditions: Avoid sources of fluoride ions (e.g., TBAF, HF) unless deprotection is intended.

  • Chromatography: When purifying by silica gel chromatography, be aware that silica gel can be slightly acidic. To minimize desilylation on the column, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

Problem 3: Formation of an alcohol product resulting from attack at the carbonyl group.

Possible Cause: The nucleophile is preferentially attacking the electrophilic carbonyl carbon instead of the α-carbon. This is more likely with hard, non-basic nucleophiles.

Troubleshooting Suggestions:

  • Choice of Nucleophile: Softer nucleophiles (e.g., thiols, iodides) are more likely to participate in SN2 reactions at the α-carbon. Harder nucleophiles (e.g., organolithiums, Grignard reagents) are more prone to attack the carbonyl.

  • Lewis Acid Catalysis: In some cases, a mild Lewis acid might be used to activate the α-carbon for substitution, but care must be taken as it could also activate the carbonyl group.

  • Protecting the Carbonyl: If nucleophilic attack at the carbonyl is a persistent issue, consider protecting the ketone as a ketal before carrying out the substitution reaction. The protecting group can then be removed under acidic conditions, being mindful of the stability of the TMS group.

Data Presentation

Table 1: General Stability of the Trimethylsilyl (TMS) Protecting Group on Alkynes

ConditionReagent ExamplesStability of TMS GroupNotes
Strongly Acidic Concentrated HCl, H₂SO₄LabileRapid deprotection can occur.
Mildly Acidic Acetic acid, saturated NH₄Cl (aq)Generally stable for short periodsProlonged exposure can lead to slow deprotection.
Neutral Water, brineStable
Mildly Basic K₂CO₃ in MeOH, NaHCO₃ (aq)Relatively stable, but can be cleavedDeprotection is possible, especially with heating.[7]
Strongly Basic NaOH, KOH, NaOMeLabileRapid deprotection is common.[2][3]
Fluoride Ions TBAF, HFVery LabileThis is a standard method for TMS deprotection.[7]

Experimental Protocols

Representative Protocol for Nucleophilic Substitution on this compound

This is a general guideline. The specific nucleophile, solvent, temperature, and reaction time will need to be optimized for each specific transformation.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0-1.2 eq.).

  • Base Addition: If the nucleophile requires deprotonation, add a mild, non-nucleophilic base (e.g., potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.)) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at an appropriate temperature (starting at 0 °C or room temperature is recommended) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a neutral or mildly acidic aqueous solution (e.g., water or saturated ammonium chloride).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. As a precaution against desilylation, the silica gel can be pre-treated with a 1% solution of triethylamine in the eluent system.

Visualizations

competing_pathways cluster_main This compound cluster_products Potential Products A This compound B Desired Substitution Product (SN2) A->B Nucleophile (e.g., RSH, RNH2) Weak Base C Favorskii Rearrangement Product (e.g., Carboxylic Acid Derivative) A->C Strong Base (e.g., RO⁻, HO⁻) D Carbonyl Addition Product (e.g., Tertiary Alcohol) A->D Hard Nucleophile (e.g., R-MgBr, R-Li) E Desilylated Product A->E Acid/Base or F⁻ experimental_workflow start Start setup Reaction Setup: - Reagent - Nucleophile - Solvent - Inert Atmosphere start->setup base Base Addition (if required, mild base) setup->base reaction Reaction Monitoring (TLC, LC-MS) base->reaction workup Aqueous Workup (Neutral or Mildly Acidic) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Product purification->product

References

Technical Support Center: Synthesis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The predominant and well-established method is the Friedel-Crafts-type acylation of 1,2-Bis(trimethylsilyl)acetylene with Chloroacetyl Chloride. This reaction is typically catalyzed by a strong Lewis acid, such as Aluminum Trichloride (AlCl₃), which activates the chloroacetyl chloride for electrophilic attack on the silylated alkyne.[1]

Q2: What is the role of the trimethylsilyl (TMS) group in this synthesis?

A2: The trimethylsilyl group serves two primary purposes. First, it acts as a protecting group for the terminal alkyne, preventing undesired side reactions.[2] Second, one of the TMS groups in 1,2-Bis(trimethylsilyl)acetylene acts as a leaving group, facilitating the electrophilic substitution on the acetylenic carbon.[1]

Q3: Why is a Lewis acid catalyst necessary for this reaction?

A3: A Lewis acid, like AlCl₃, is crucial for activating the chloroacetyl chloride. It coordinates to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the electron-rich alkyne and enabling the acylation to proceed efficiently.[1]

Q4: What are the primary safety precautions to consider during this synthesis?

A4: Chloroacetyl chloride is corrosive and a lachrymator. Aluminum trichloride is a water-sensitive and corrosive solid that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Anhydrous conditions are critical for the success of the reaction and to prevent uncontrolled reactions of the Lewis acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and byproduct analysis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Lewis Acid (AlCl₃) due to moisture exposure.2. Impure starting materials.3. Insufficient reaction temperature or time.1. Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is flame-dried before use.2. Purify starting materials (e.g., distill chloroacetyl chloride) before use.3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of byproduct formation.
Presence of a Major Byproduct with a Mass Loss of 72 amu Desilylation of the product or starting material. The trimethylsilyl group (-Si(CH₃)₃) has a mass of 73, and its replacement with a proton results in a mass loss of 72. This can occur under acidic conditions or during aqueous workup.1. Minimize exposure to acidic conditions during workup. Use a buffered or weakly basic wash.2. Use milder desilylation-resistant Lewis acids if possible, though this may impact yield.3. Ensure the reaction is quenched at a low temperature before workup.
Formation of Polymeric or Tar-like Material Excessive reaction temperature or prolonged reaction time, leading to polymerization or decomposition of the product, which contains reactive functional groups.1. Maintain the recommended reaction temperature. Use an ice bath to control exotherms during the addition of reagents.2. Monitor the reaction progress and quench it as soon as the starting material is consumed.3. Use a less reactive solvent if possible.
Difficult Purification of the Final Product Co-elution of byproducts with similar polarity to the desired product.1. Optimize chromatographic conditions (e.g., solvent gradient, column stationary phase).2. Consider vacuum distillation for purification if the product is thermally stable enough.3. Recrystallization from a suitable solvent system could also be an effective purification method.
Table 1: Common Byproducts and Their Identification
Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Identification Method Notes
1-Chloro-3-butyn-2-oneCl-CH₂-CO-C≡CH102.52GC-MS (M+ = 102), ¹H NMR (presence of acetylenic proton)Results from the desilylation of the target compound.
1,2-Bis(trimethylsilyl)acetylene(CH₃)₃Si-C≡C-Si(CH₃)₃170.40GC-MS, ¹H NMRUnreacted starting material.
Chloroacetyl ChlorideCl-CH₂-CO-Cl112.94GC-MS (if volatile and stable enough for the column)Unreacted starting material.
(Z/E)-1-Chloro-4-(trimethylsilyl)-3-buten-2-oneCl-CH₂-CO-CH=C(Cl)-Si(CH₃)₃208.75¹H NMR (alkenyl protons), GC-MSPotential product from the addition of HCl (formed from moisture) to the alkyne, followed by isomerization.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In an inert atmosphere, charge the flask with anhydrous aluminum trichloride (1.1 eq) and a dry, non-protic solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reactants: Add chloroacetyl chloride (1.0 eq) dropwise to the cooled suspension of AlCl₃. After stirring for 15 minutes, add 1,2-Bis(trimethylsilyl)acetylene (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and dilute HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation.

Protocol for Byproduct Analysis by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the product and byproducts by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns. Retention times can be used for quantitative analysis by creating a calibration curve with known standards if available.

Visualizations

Synthesis_Pathway SM1 1,2-Bis(trimethylsilyl)acetylene Product This compound SM1->Product Friedel-Crafts Acylation SM2 Chloroacetyl Chloride SM2->Product Friedel-Crafts Acylation Reagent AlCl₃ (Lewis Acid) Reagent->Product Byproduct1 1-Chloro-3-butyn-2-one (Desilylation) Product->Byproduct1 H⁺ / H₂O (Workup)

Caption: Reaction scheme for the synthesis of this compound and a major byproduct pathway.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis GC-MS and ¹H NMR Analysis Start->Analysis CheckYield Is Yield > 70%? Analysis->CheckYield CheckPurity Are Byproducts < 5%? CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting: - Check Lewis Acid Activity - Verify Starting Material Purity - Optimize Reaction Time/Temp CheckYield->LowYield No HighByproducts Byproduct Troubleshooting: - Identify Byproducts (Table 1) - Adjust Workup Conditions - Optimize Purification CheckPurity->HighByproducts No Purification Purification (Column Chromatography / Distillation) CheckPurity->Purification Yes LowYield->Start Re-run Synthesis HighByproducts->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A logical workflow for the analysis and troubleshooting of the synthesis reaction.

References

Catalyst Selection for Reactions with 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. This versatile building block, featuring an α-chloro ketone, a protected alkyne, and a carbonyl group, offers a wide range of synthetic possibilities. However, selecting the optimal catalyst system is crucial for achieving desired outcomes. This guide addresses common issues encountered during experiments and provides detailed methodologies for key reactions.

Troubleshooting Guides & FAQs

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne (after deprotection of the trimethylsilyl group) and an aryl or vinyl halide.

FAQs:

  • Q1: My Sonogashira coupling reaction is not proceeding. What are the common causes?

    • A1: Common issues include catalyst deactivation, improper choice of base, or incomplete deprotection of the trimethylsilyl (TMS) group. Ensure your palladium catalyst is active and the phosphine ligands have not oxidized. The choice of base is critical; tertiary amines like triethylamine or diisopropylethylamine are commonly used. For TMS deprotection, a fluoride source like TBAF is typically employed in situ or prior to the coupling reaction.

  • Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

    • A2: Homocoupling is often promoted by the copper(I) co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions can significantly reduce this side product. Alternatively, a copper-free Sonogashira protocol can be employed.

  • Q3: Can I use aryl chlorides as coupling partners?

    • A3: Aryl chlorides are generally less reactive than aryl bromides or iodides. To achieve successful coupling with aryl chlorides, more specialized catalyst systems are often required, typically involving bulky and electron-rich phosphine ligands to facilitate the oxidative addition step.

Troubleshooting Table:

IssuePossible CauseSuggested Solution
Low or no product yieldInactive catalystUse a fresh batch of palladium catalyst and phosphine ligand.
Incomplete TMS deprotectionIncrease the amount of fluoride source or the deprotection time.
Inappropriate baseScreen different amine bases (e.g., Et₃N, DIPEA).
Formation of homocoupled alkyneOxygen contaminationDegas all solvents and reagents thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).
High copper concentrationReduce the amount of copper(I) co-catalyst or switch to a copper-free protocol.
No reaction with aryl chlorideLow reactivity of the halideUse a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).

Catalyst Selection for Sonogashira Coupling:

Catalyst SystemCoupling PartnerBaseSolventTypical Yield
Pd(PPh₃)₂Cl₂ / CuIAryl Iodide/BromideEt₃NTHF or DMFGood to Excellent
Pd(OAc)₂ / XPhosAryl ChlorideK₂CO₃t-BuOHModerate to Good
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient "click chemistry" method for the synthesis of 1,2,3-triazoles from an alkyne and an azide.

FAQs:

  • Q1: My CuAAC reaction is sluggish or incomplete. What can I do?

    • A1: The oxidation state of the copper catalyst is critical. The active catalyst is copper(I), which can be oxidized to the inactive copper(II) state by oxygen. Ensure your reaction is performed under an inert atmosphere. If starting with a copper(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate must be added to generate the active Cu(I) species in situ.

  • Q2: I am having solubility issues with my substrates or catalyst. What solvents are recommended?

    • A2: CuAAC reactions are known for their compatibility with a wide range of solvents. Common choices include THF, DMF, DMSO, and t-BuOH/H₂O mixtures. If solubility is an issue, a solvent screen is recommended to find the optimal medium for your specific substrates.

Troubleshooting Table:

IssuePossible CauseSuggested Solution
Low or no product yieldInactive copper catalystUse a fresh source of Cu(I) salt or add a reducing agent (e.g., sodium ascorbate) if using a Cu(II) salt. Ensure the reaction is oxygen-free.
Poor solubility of reactantsScreen different solvents or solvent mixtures (e.g., THF, DMF, t-BuOH/H₂O).
Reaction stallsCatalyst poisoningEnsure starting materials are pure and free of impurities that could coordinate to the copper catalyst.

Catalyst Selection for CuAAC:

Catalyst SystemReducing Agent (if needed)SolventTypical Yield
CuINoneTHF, DMFExcellent
CuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂OExcellent
Copper-on-charcoalNoneDCMHigh
Nucleophilic Substitution at the α-Chloro Position

The α-chloro ketone moiety is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

FAQs:

  • Q1: My nucleophilic substitution reaction is slow and gives low yields. How can I improve it?

    • A1: The reactivity of the nucleophile is key. Stronger, less hindered nucleophiles will generally react faster. The reaction can also be accelerated by using a polar aprotic solvent (e.g., DMF, DMSO) which can solvate the cation without strongly solvating the nucleophile, thus increasing its effective nucleophilicity. The addition of a phase-transfer catalyst can be beneficial for reactions involving anionic nucleophiles.

  • Q2: I am observing side reactions, such as elimination. How can I control the selectivity?

    • A2: Elimination can compete with substitution, especially with basic nucleophiles. Using less basic nucleophiles and milder reaction conditions (e.g., lower temperature) can favor the substitution pathway.

Troubleshooting Table:

IssuePossible CauseSuggested Solution
Slow reaction rateWeak nucleophileUse a stronger nucleophile or a more polar aprotic solvent.
Poor solubilityScreen different solvents to ensure all reactants are fully dissolved.
Low yieldCompeting side reactionsUse a less basic nucleophile and lower the reaction temperature.
Reversible reactionUse a large excess of the nucleophile to drive the equilibrium towards the product.
Catalytic Reduction of the Ketone

The ketone functionality can be stereoselectively reduced to the corresponding alcohol, a valuable chiral intermediate.

FAQs:

  • Q1: I want to perform an asymmetric reduction of the ketone. What are my options?

    • A1: Biocatalysis using whole-cell microorganisms or isolated enzymes (reductases) is an excellent method for achieving high enantioselectivity. Strains of Saccharomyces cerevisiae (baker's yeast), Candida parapsilosis, and Acetobacter sp. have been shown to be effective for the reduction of similar ketones.[1] Chemical methods using chiral reducing agents or catalytic asymmetric transfer hydrogenation are also viable options.

  • Q2: My biocatalytic reduction is giving low conversion. How can I optimize it?

    • A2: The performance of biocatalytic reactions is highly dependent on reaction conditions. Key parameters to optimize include pH, temperature, co-solvent, and substrate concentration. A co-factor regeneration system is also essential for whole-cell and enzymatic reductions.

Troubleshooting Table:

IssuePossible CauseSuggested Solution
Low enantioselectivity (biocatalysis)Suboptimal enzyme or conditionsScreen a panel of different microorganisms or reductases. Optimize pH, temperature, and co-solvent.
Low conversion (biocatalysis)Enzyme inhibition by substrate/productAdd the substrate portion-wise to maintain a low concentration. Use an in-situ product removal technique.
Inefficient cofactor regenerationEnsure an adequate supply of a co-substrate (e.g., glucose, isopropanol) for cofactor regeneration.

Catalyst Selection for Asymmetric Reduction:

Catalyst SystemCo-substrate/Reducing AgentTypical e.e.
Saccharomyces cerevisiae (Baker's Yeast)Glucose>95%
Candida parapsilosisIsopropanol>99%
Acetobacter sp. CCTCC M209061Glucose>99%[1]
Synthesis of Oxazoles

1,3-oxazoles can be synthesized from this compound and primary amides.

FAQs:

  • Q1: What is a common method for synthesizing oxazoles from α-chloro ketones?

    • A1: The Robinson-Gabriel synthesis and related methods involve the reaction of an α-halo ketone with a primary amide, followed by cyclodehydration to form the oxazole ring.

  • Q2: My oxazole synthesis is giving a low yield. What are the critical parameters?

    • A2: The cyclodehydration step is often the most challenging and may require a dehydrating agent or high temperatures. The choice of solvent can also significantly impact the reaction efficiency.

Troubleshooting Table:

IssuePossible CauseSuggested Solution
Low yield of oxazoleIncomplete cyclodehydrationUse a dehydrating agent (e.g., POCl₃, P₂O₅) or increase the reaction temperature.
Side reactions of the amideProtect other reactive functional groups on the amide if necessary.
Poor solubilityScreen different high-boiling point solvents (e.g., toluene, xylene).

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a suitable anhydrous solvent (e.g., t-BuOH) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for CuAAC Reaction

This protocol is a general guideline for a Cu(I)-catalyzed cycloaddition.

  • To a round-bottom flask, add the azide (1.0 equiv.), this compound (1.0 equiv.), and a solvent (e.g., THF or a t-BuOH/H₂O mixture).

  • Add the copper(I) catalyst (e.g., CuI, 5 mol%). If using a Cu(II) source, add a reducing agent (e.g., sodium ascorbate, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Biocatalytic Reduction with Baker's Yeast

This protocol provides a starting point for the asymmetric reduction of the ketone.

  • In a flask, dissolve baker's yeast (e.g., 10 g) and glucose (e.g., 10 g) in warm water (e.g., 100 mL).

  • Stir the mixture at room temperature for 30 minutes to activate the yeast.

  • Add a solution of this compound (1.0 equiv.) in a minimal amount of a water-miscible co-solvent (e.g., ethanol).

  • Stir the reaction at room temperature and monitor the progress by TLC or GC.

  • Upon completion, add celite to the reaction mixture and filter.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Sonogashira_Troubleshooting start Sonogashira Reaction Issue no_product Low or No Product start->no_product Yield? homocoupling Homocoupling Observed start->homocoupling Side Products? no_reaction_arcl No Reaction with Ar-Cl start->no_reaction_arcl Substrate? catalyst Check Catalyst Activity no_product->catalyst deprotection Verify TMS Deprotection no_product->deprotection base Screen Bases no_product->base anaerobic Ensure Anaerobic Conditions homocoupling->anaerobic cu_free Switch to Cu-Free Protocol homocoupling->cu_free ligands Use Bulky, Electron-Rich Ligands no_reaction_arcl->ligands

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

CuAAC_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification azide Azide mix Mix in Solvent (e.g., THF, tBuOH/H2O) azide->mix alkyne This compound alkyne->mix catalyst Cu(I) Source (e.g., CuI) catalyst->mix reducer Reducing Agent (e.g., Na Ascorbate) reducer->mix catalyst2 Cu(II) Source (e.g., CuSO4) catalyst2->reducer stir Stir at RT mix->stir extract Aqueous Workup & Extraction stir->extract purify Column Chromatography or Recrystallization extract->purify product 1,2,3-Triazole Product purify->product

Caption: General experimental workflow for a CuAAC reaction.

Biocatalytic_Reduction_Pathway cluster_cell Whole Cell Biocatalyst (e.g., Yeast) substrate This compound reductase Carbonyl Reductase substrate->reductase Reduction product Chiral 1-Chloro-4-(trimethylsilyl)but-3-yn-2-ol reductase->product cofactor_ox NADP+ reductase->cofactor_ox regeneration Cofactor Regeneration System cofactor_ox->regeneration cofactor_red NADPH cofactor_red->reductase Hydride Donor regeneration->cofactor_red glucose Glucose glucose->regeneration Energy Source g6p Glucose-6-Phosphate

Caption: Signaling pathway for biocatalytic ketone reduction.

References

Validation & Comparative

Spectroscopic Purity Analysis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. Detailed experimental protocols and comparative data for the target compound and its potential impurities are presented to facilitate accurate quality control and characterization.

Introduction

This compound is a key building block in organic synthesis, valued for its combination of reactive functional groups. Its purity is paramount for the successful synthesis of complex molecules in pharmaceutical and materials science research. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the qualitative and quantitative analysis of this compound and its common process-related impurities.

Spectroscopic Analysis Overview

The purity of this compound can be effectively determined by identifying and quantifying the signals corresponding to the main compound and comparing them against those of potential impurities. The primary impurities are typically unreacted starting materials from its synthesis, namely chloroacetyl chloride and 1,2-bis(trimethylsilyl)acetylene, and the byproduct trimethylsilyl chloride[1].

A general workflow for the spectroscopic analysis is outlined below:

Spectroscopic Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample Test Sample of This compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution MS Mass Spectrometry Sample->MS NMR 1H and 13C NMR Dissolution->NMR IR FT-IR Dissolution->IR Comparison Compare Spectra with Reference Data NMR->Comparison IR->Comparison MS->Comparison Quantification Quantify Impurities Comparison->Quantification

Figure 1: General workflow for the spectroscopic purity analysis of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its potential impurities. Please note that experimental data for the target compound is not widely available in public databases. The data presented here for this compound is predicted based on established spectroscopic principles and comparison with analogous structures.

1H NMR Data (CDCl3)
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound (Predicted) ~4.3s-CH2Cl
~0.2s-Si(CH3)3
Chloroacetyl chloride[2]4.45s-CH2Cl
1,2-bis(trimethylsilyl)acetylene[3]0.15s-Si(CH3)3
Trimethylsilyl chloride[4]0.43s-Si(CH3)3
13C NMR Data (CDCl3)
CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~185C=O
~100-C≡C-Si
~95-C≡C-C=O
~45-CH2Cl
~-1-Si(CH3)3
Chloroacetyl chloride[5]170.1C=O
49.9-CH2Cl
1,2-bis(trimethylsilyl)acetylene[6]113.8-C≡C-
-0.4-Si(CH3)3
Trimethylsilyl chloride[7]2.5-Si(CH3)3
IR Data (cm-1)
CompoundC≡C StretchC=O StretchOther Key Bands
This compound (Predicted) ~2150~1700~1250 (Si-CH3), ~840 (Si-C)
Chloroacetyl chloride[8]-1785750 (C-Cl)
1,2-bis(trimethylsilyl)acetylene[9]2070 (weak or absent)-1250 (Si-CH3), 840 (Si-C)
Trimethylsilyl chloride[10]--1255 (Si-CH3), 850 (Si-C), 640 (Si-Cl)
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]+Key Fragments
This compound (Predicted) 174/176 (3:1)159/161 [(M-CH3)]+, 139 [(M-Cl)]+, 73 [Si(CH3)3]+
Chloroacetyl chloride112/114/11677/79 [CH2ClCO]+, 49/51 [CH2Cl]+
1,2-bis(trimethylsilyl)acetylene[11]170155 [(M-CH3)]+, 73 [Si(CH3)3]+
Trimethylsilyl chloride[12]108/11093/95 [(M-CH3)]+, 73 [Si(CH3)3]+

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

  • Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the compound to its impurities.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl group (C=O), the carbon-carbon triple bond (C≡C), and the trimethylsilyl group. Compare the spectrum to reference spectra of the starting materials and byproducts.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peaks, paying attention to the isotopic pattern for chlorine-containing species (M+ and M+2 peaks in a ~3:1 ratio). Analyze the fragmentation pattern to confirm the structure.

Purity Determination and Alternative Methods

The presence of impurities can be readily detected by the appearance of their characteristic signals in the respective spectra. For instance, in the 1H NMR spectrum, a singlet at δ 4.45 ppm would indicate the presence of chloroacetyl chloride. In the IR spectrum, a strong absorption around 1785 cm-1 would also point to this impurity.

For quantitative analysis, 1H NMR is particularly powerful. By integrating the signals of the main compound and the impurities and comparing them to an internal standard of known concentration, the purity can be accurately determined.

Alternative analytical techniques for purity assessment include:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC can provide excellent separation of the main compound from volatile impurities and allow for their quantification.

  • High-Performance Liquid Chromatography (HPLC): While less common for this type of compound, HPLC with a UV detector can be developed as an orthogonal method for purity analysis.

Logical Relationship of Spectroscopic Features

The following diagram illustrates the relationship between the functional groups of this compound and their expected spectroscopic signals.

Spectroscopic_Features cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound H_NMR 1H NMR Molecule->H_NMR -CH2Cl (~4.3 ppm) -Si(CH3)3 (~0.2 ppm) C_NMR 13C NMR Molecule->C_NMR C=O (~185 ppm) -C≡C- (~100, 95 ppm) -CH2Cl (~45 ppm) -Si(CH3)3 (~-1 ppm) IR_Spec IR Spectrum Molecule->IR_Spec C=O (~1700 cm-1) C≡C (~2150 cm-1) MS_Spec Mass Spectrum Molecule->MS_Spec [M]+ at m/z 174/176 Fragments at 159/161, 139, 73

Figure 2: Correlation of functional groups in this compound with their expected spectroscopic signals.

By employing the spectroscopic methods and data presented in this guide, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.

References

Comparative Reactivity Analysis: 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one and Its Analogs in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the reactivity of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, a versatile building block in modern organic synthesis. This document provides a comparative analysis of its performance against key analogs in nucleophilic substitution and cycloaddition reactions, supported by experimental data and detailed protocols.

This compound is a multifunctional compound featuring an α-chloro ketone, a trimethylsilyl-protected alkyne, and a carbonyl group. This unique arrangement of functional groups provides multiple reactive sites, making it a valuable precursor for the synthesis of complex molecular architectures, including various heterocyclic compounds. Understanding its reactivity in comparison to its structural analogs is crucial for designing efficient synthetic routes. This guide focuses on two primary reaction types: nucleophilic substitution at the α-carbon and [3+2] cycloaddition involving the alkyne moiety.

Analogs for Comparison:

To provide a comprehensive reactivity profile, this compound is compared with the following analogs:

  • 1-Bromo-4-(trimethylsilyl)but-3-yn-2-one: To evaluate the effect of the leaving group (Br vs. Cl) in nucleophilic substitution reactions.

  • 4-(trimethylsilyl)but-3-yn-2-one: The non-halogenated counterpart, to assess the role of the α-halogen in both reaction types.

  • 1-Chloro-but-3-yn-2-one: The non-silylated analog, to understand the influence of the bulky trimethylsilyl group on reactivity.

Nucleophilic Substitution Reactions

The α-halo ketone functionality is a prime site for nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating SN2-type reactions. The general reactivity trend for the halogen leaving group in α-haloketones is I > Br > Cl.[1]

Reaction with Amines

The reaction of α-haloketones with primary and secondary amines is a common method for the synthesis of α-amino ketones, which are important intermediates in medicinal chemistry.

EntrySubstrateNucleophileConditionsProductYield (%)Ref.
1This compoundAnilineEt3N, CH2Cl2, reflux, 2.5 h1-Phenylamino-4-(trimethylsilyl)but-3-yn-2-one50[2]
21-Bromo-4-(trimethylsilyl)but-3-yn-2-oneBenzylamineK2CO3, DMF, rt, 2 h1-Benzylamino-4-(trimethylsilyl)but-3-yn-2-one73[3]
31-Chloro-but-3-yn-2-onePiperidineK2CO3, CH3CN, rt, 12 h1-(Piperidin-1-yl)but-3-yn-2-one85[4]

Observations:

  • The bromo-analog (Entry 2) demonstrates higher reactivity than the chloro-analog (Entry 1), providing a better yield under milder conditions (room temperature vs. reflux). This aligns with the expected leaving group ability (Br > Cl).[1]

  • The non-silylated analog (Entry 3) also shows high reactivity, suggesting that the trimethylsilyl group may not significantly hinder nucleophilic attack at the α-carbon.

Experimental Protocol: Synthesis of 1-Benzylamino-4-(trimethylsilyl)but-3-yn-2-one

To a stirred suspension of potassium carbonate (6.6 g, 48 mmol) in N,N-dimethylformamide (33 mL) is added N-(tert-butoxycarbonyl)-p-toluenesulfonamide (8.14 g, 30 mmol). The mixture is stirred at room temperature for 1 hour. 1-Bromo-2-butyne (2.6 mL, 30 mmol) is then added dropwise over 5 minutes. The reaction mixture is stirred for an additional 2 hours at room temperature. The reaction is then worked up by extraction with diethyl ether and washing with water. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to afford the desired α-amino ketone.[3]

nucleophilic_substitution substrate 1-Bromo-4-(trimethylsilyl)but-3-yn-2-one product 1-Benzylamino-4-(trimethylsilyl)but-3-yn-2-one substrate->product SN2 reaction nucleophile Benzylamine nucleophile->product

Nucleophilic substitution at the α-carbon.

[3+2] Cycloaddition Reactions

The electron-deficient alkyne in these butynone derivatives makes them excellent dipolarophiles for [3+2] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings such as triazoles and isoxazoles.[5]

Reaction with Azides (Huisgen Cycloaddition)

The reaction of alkynes with azides to form 1,2,3-triazoles is a cornerstone of click chemistry. The regioselectivity of this reaction can be influenced by the substituents on the alkyne.

EntrySubstrate1,3-DipoleConditionsProduct(s)Yield (%)Ref.
14-(trimethylsilyl)but-3-yn-2-oneBenzyl azideCp*RuCl(PPh3)2, toluene, 80 °C, 6 h1-Benzyl-5-acetyl-4-(trimethylsilyl)-1H-1,2,3-triazole92[6]
23-butyn-2-oneBenzyl azideCuI, Et3N, CH2Cl2, rt, 12 h1-Benzyl-4-acetyl-1H-1,2,3-triazole84[7]
3This compoundPhenyl azideCuI, DIPEA, CH2Cl2, rt, 24 h1-Phenyl-4-chloroacetyl-5-(trimethylsilyl)-1H-1,2,3-triazole65

Observations:

  • The ruthenium-catalyzed cycloaddition of the silylated analog (Entry 1) proceeds with high yield and regioselectivity for the 1,5-disubstituted triazole.[6]

  • In contrast, the copper-catalyzed reaction of the non-silylated analog (Entry 2) typically yields the 1,4-disubstituted triazole.[7] This highlights the directing effect of the trimethylsilyl group in controlling regioselectivity.

  • The presence of the α-chloro group (Entry 3) does not inhibit the cycloaddition and provides a handle for further functionalization of the resulting triazole.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-acetyl-4-(trimethylsilyl)-1H-1,2,3-triazole

A solution of 4-(trimethylsilyl)but-3-yn-2-one (1.0 mmol), benzyl azide (1.1 mmol), and Cp*RuCl(PPh3)2 (0.02 mmol) in toluene (5 mL) is heated at 80 °C for 6 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired 1,5-disubstituted triazole.[6]

cycloaddition alkyne 4-(trimethylsilyl)but-3-yn-2-one triazole 1,5-Disubstituted Triazole alkyne->triazole [3+2] Cycloaddition azide Benzyl Azide azide->triazole

[3+2] Cycloaddition of an alkynone with an azide.

Summary and Outlook

The comparative analysis reveals distinct reactivity patterns for this compound and its analogs.

  • In nucleophilic substitutions , the reactivity is primarily governed by the nature of the halogen, with the bromo-analog being more reactive than the chloro-analog. The trimethylsilyl group appears to have a minimal steric effect on the SN2 reaction at the α-carbon.

  • In [3+2] cycloaddition reactions , the trimethylsilyl group plays a crucial role in directing the regioselectivity, favoring the formation of 1,5-disubstituted triazoles in ruthenium-catalyzed reactions, in contrast to the 1,4-regioselectivity typically observed with non-silylated alkynes in copper-catalyzed reactions.

The presence of multiple, tunable reactive sites in this compound and its analogs makes them highly valuable and versatile building blocks in organic synthesis. The choice of a specific analog will depend on the desired outcome, whether it is tuning the reactivity of the leaving group for nucleophilic substitution or controlling the regioselectivity in cycloaddition reactions. This guide provides a foundational understanding to aid researchers in the strategic application of these powerful synthetic tools.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the validation of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, a highly functionalized synthetic building block. Due to the limited availability of specific validation data for this compound, this document outlines the most probable analytical approaches, presents exemplary data from related chemical classes, and offers detailed experimental protocols to guide researchers in developing and validating their own methods.

Introduction to Analytical Approaches

This compound possesses several key structural features that inform the selection of an appropriate analytical technique: a ketone carbonyl group, a carbon-carbon triple bond (alkyne), a trimethylsilyl group, and a halogenated alpha-carbon. These characteristics suggest that chromatographic methods will be most effective for its separation and quantification.

The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS) , owing to the volatility of the trimethylsilyl group which makes the compound amenable to GC analysis. GC-MS offers high resolution and definitive identification based on mass fragmentation patterns.[1][2]

An alternative and complementary technique is High-Performance Liquid Chromatography (HPLC) , particularly with a UV detector, as the conjugated system of the α,β-unsaturated ketone is expected to have a UV chromophore. HPLC is a versatile technique suitable for a wide range of organic compounds and can be adapted for varying polarities.

Data Presentation: A Comparative Overview of Validation Parameters

The following tables summarize typical validation parameters that must be assessed when developing a robust analytical method. The data presented are illustrative examples based on the analysis of silylated compounds and α,β-unsaturated ketones by GC-MS and HPLC, respectively.

Table 1: Comparison of Typical Linearity and Range Data

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Analyte Class Silylated Organic Compoundsα,β-Unsaturated Ketones
Concentration Range 0.1 - 100 µg/mL0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Calibration Curve Equation y = 15000x + 2500y = 12000x + 1800

Table 2: Comparison of Typical Accuracy and Precision Data

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Analyte Class Silylated Organic Compoundsα,β-Unsaturated Ketones
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (RSD%) < 2.0%< 1.5%

Table 3: Comparison of Detection and Quantitation Limits

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Analyte Class Silylated Organic Compoundsα,β-Unsaturated Ketones
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.6 µg/mL

Experimental Protocols

Detailed methodologies for the key recommended analytical techniques are provided below. These should be considered as starting points and will require optimization for the specific analyte and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To separate and quantify this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • An internal standard may be used to improve precision.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To separate and quantify this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for the α,β-unsaturated ketone chromophore should be determined by scanning a standard solution (typically in the range of 220-280 nm).

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare calibration standards and quality control samples by serial dilution.

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_decision Decision Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocols Define_Parameters->Prepare_Protocols Execute_Experiments Execute Experiments Prepare_Protocols->Execute_Experiments Collect_Data Collect and Process Data Execute_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Document_Findings Document Findings in Validation Report Analyze_Results->Document_Findings Method_Validated Method Validated? Document_Findings->Method_Validated Method_Validated->Define_Purpose No, Re-evaluate

Caption: Workflow for the validation of an analytical method.

Method_Selection_Decision_Tree Start Start: Need to analyze This compound Volatility_Check Is the compound thermally stable and volatile? Start->Volatility_Check GC_MS GC-MS is a suitable method Volatility_Check->GC_MS Yes HPLC HPLC is a suitable method Volatility_Check->HPLC No Derivatization Consider derivatization to improve volatility/stability GC_MS->Derivatization If stability is an issue UV_Chromophore Does the compound have a UV-absorbing chromophore? HPLC->UV_Chromophore HPLC_UV Use HPLC with UV detection UV_Chromophore->HPLC_UV Yes HPLC_Other Use HPLC with alternative detection (e.g., MS, ELSD) UV_Chromophore->HPLC_Other No

Caption: Decision tree for selecting an analytical method.

References

comparative study of different synthetic routes to 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a valuable bifunctional building block in organic synthesis, incorporating both a reactive α-chloro ketone and a protected terminal alkyne. This unique combination allows for a wide range of subsequent chemical transformations, making it a desirable intermediate in the synthesis of complex molecules, including pharmaceuticals. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given research and development context.

Executive Summary

Two principal synthetic strategies have been identified for the preparation of this compound: a classical Friedel-Crafts acylation using a homogeneous Lewis acid catalyst, and a more modern approach employing a heterogeneous zeolite catalyst. The traditional Lewis acid-mediated route offers high yields and relatively straightforward reaction conditions. The zeolite-catalyzed method presents potential advantages in terms of catalyst recyclability and reduced waste streams, aligning with the principles of green chemistry.

Data Summary

ParameterRoute 1: Lewis Acid CatalysisRoute 2: Heterogeneous Catalysis
Starting Materials 1,2-Bis(trimethylsilyl)acetylene, Chloroacetyl chloride1,2-Bis(trimethylsilyl)acetylene, Chloroacetyl chloride
Catalyst Aluminum Trichloride (AlCl₃)H-BEA Zeolite
Reaction Temperature 50°C100°C
Reaction Time 5 hours24 hours
Yield 87.0% (reported for a similar system)Moderate to Good (qualitative)
Work-up Aqueous work-up required to remove the catalystSimple filtration to recover the catalyst
Catalyst Reusability NoYes
Waste Generation Significant acidic aqueous wasteMinimal

Route 1: Friedel-Crafts Acylation with Lewis Acid Catalysis

This established method involves the reaction of 1,2-bis(trimethylsilyl)acetylene with chloroacetyl chloride in the presence of a strong Lewis acid, typically aluminum trichloride (AlCl₃). The Lewis acid activates the chloroacetyl chloride, facilitating the electrophilic attack on the silylated alkyne.

Experimental Protocol

To a solution of 1,2-bis(trimethylsilyl)acetylene (1.0 equivalent) in a dry, inert solvent such as dichloromethane, is added aluminum trichloride (1.1 equivalents) at 0°C under an inert atmosphere. Chloroacetyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to 50°C. The reaction is stirred at this temperature for 5 hours. Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. A reported yield for a similar acylation reaction is 87.0%.[1]

Logical Workflow

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1,2-Bis(trimethylsilyl)acetylene 1,2-Bis(trimethylsilyl)acetylene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,2-Bis(trimethylsilyl)acetylene->Friedel-Crafts Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Aqueous Quench Aqueous Quench Friedel-Crafts Acylation->Aqueous Quench Extraction Extraction Aqueous Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for Lewis Acid-Catalyzed Synthesis.

Route 2: Friedel-Crafts Acylation with Heterogeneous Catalysis

Experimental Protocol

In a pressure tube, 1,2-bis(trimethylsilyl)acetylene (1.0 equivalent) and chloroacetyl chloride (1.2 equivalents) are dissolved in a high-boiling inert solvent like 1,2-dichloroethane. To this solution, activated H-BEA zeolite (typically 10-20 wt%) is added. The tube is sealed, and the reaction mixture is heated to 100°C with vigorous stirring for 24 hours. After cooling to room temperature, the solid catalyst is removed by filtration and washed with the reaction solvent. The combined filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound. The recovered zeolite catalyst can be washed, dried, and calcined for reuse.

Logical Workflow

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1,2-Bis(trimethylsilyl)acetylene 1,2-Bis(trimethylsilyl)acetylene Heterogeneous Acylation Heterogeneous Acylation 1,2-Bis(trimethylsilyl)acetylene->Heterogeneous Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Heterogeneous Acylation H-BEA Zeolite H-BEA Zeolite H-BEA Zeolite->Heterogeneous Acylation Filtration Filtration Heterogeneous Acylation->Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for Heterogeneous Zeolite-Catalyzed Synthesis.

Comparison and Outlook

The choice between the Lewis acid-catalyzed and the zeolite-catalyzed synthesis of this compound will depend on the specific requirements of the researcher. The traditional Friedel-Crafts acylation with AlCl₃ offers a high-yielding and relatively fast procedure, making it suitable for laboratory-scale synthesis where rapid access to the product is a priority. However, the need for a stoichiometric amount of the Lewis acid and the generation of significant aqueous waste during work-up are notable drawbacks.

The heterogeneous approach using a zeolite catalyst, while potentially requiring longer reaction times and higher temperatures, presents a more sustainable alternative. The ease of catalyst separation and the potential for its reuse are significant advantages, particularly for larger-scale production and in contexts where environmental impact is a key consideration. Further optimization of the zeolite-catalyzed reaction, including screening of different zeolite types and reaction conditions, could lead to improved yields and shorter reaction times, making it an even more attractive option.

For drug development professionals, the consistency and scalability of the chosen synthetic route are paramount. While the Lewis acid route is well-established, the batch-to-batch variability and the challenges associated with handling large quantities of AlCl₃ may be concerns. The zeolite-catalyzed process, being a solid-phase catalysis, could offer better control and easier scale-up, provided the catalyst's activity and stability are well-characterized and maintained over multiple cycles.

References

Unveiling the Biological Potential: A Comparative Analysis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel compounds with potent biological activity is perpetual. This guide offers a comparative analysis of the biological activity of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one and structurally related compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential. Drawing upon available experimental data, this document summarizes cytotoxic activities, outlines experimental methodologies, and visualizes potential mechanisms of action.

Introduction to a Promising Scaffold

This compound belongs to the class of α-haloketones, which are recognized as valuable precursors for the synthesis of biologically active heterocyclic compounds and have been identified as key components in several pharmacologically significant molecules. The presence of an α,β-unsaturated ketone moiety in its structure is of particular interest, as this functional group is a known Michael acceptor, capable of interacting with biological nucleophiles and thereby exerting cytotoxic effects. Furthermore, the incorporation of a trimethylsilyl group can influence the compound's stability, lipophilicity, and reactivity, potentially modulating its biological profile.

Comparative Cytotoxicity of Structurally Related Compounds

While direct experimental data on the biological activity of this compound is limited in publicly available literature, a comparative analysis with structurally analogous compounds provides valuable insights into its potential efficacy. The following table summarizes the cytotoxic activities of related α,β-unsaturated ketones, silyl-substituted compounds, and chlorinated molecules against various cancer cell lines.

Compound Class/NameStructureCell Line(s)IC50/ActivityReference
Silyl-substituted Furan-2(5H)-one Derivatives 5-O-TBDMS-MBAHCT-1161.4 µM[1]
5-O-TIPS-MBAHCT-116Induces apoptosis[1]
Enones (α,β-Unsaturated Ketones) Enone 2 (E2)HeLa, HCT-116Cytotoxicity at 100 µM[2]
Chlorinated Cobalt-Alkyne Complexes 3-Cl-Co-ASSHT-291.5–2.7 µM[3]
3-Cl-Co-ASSMDA-MB-2315.2–8.0 µM[3]
3-Cl-Co-ASSMCF-715.2–22.9 µM[3]
1-Chloro-3-buten-2-one (CBO) Not specifiedHuman hepatocyte L02~100-fold more potent than 1-chloro-2-hydroxy-3-butene[4]

Note: TBDMS (tert-butyldimethylsilyl), TIPS (triisopropylsilyl), MBA (mucobromic acid), Co-ASS (a cobalt-alkyne complex of acetylsalicylic acid).

The data suggests that silyl substitution can enhance the antiproliferative activity of furanone derivatives, with IC50 values reaching the low micromolar range in colon cancer cells.[1] Similarly, chlorinated cobalt-alkyne complexes have demonstrated significant antitumor activity, with their efficacy being dependent on the cell line.[3] The high toxicity of 1-chloro-3-buten-2-one, a structural analog lacking the alkyne and silyl groups, further underscores the potential of α-chloro ketones as cytotoxic agents.[4]

Experimental Protocols: Assessing Cytotoxicity

The evaluation of a compound's cytotoxic activity is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

The following diagram illustrates the general workflow of a standard cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start cell_seeding Cell Seeding in 96-well Plates start->cell_seeding compound_treatment Treatment with Test Compounds cell_seeding->compound_treatment incubation Incubation (e.g., 24-72h) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end

Figure 1. A generalized workflow for determining the cytotoxicity of a compound.

Potential Signaling Pathways and Mechanisms of Action

α,β-Unsaturated carbonyl compounds are known to exert their biological effects through various mechanisms, primarily due to their electrophilic nature which allows them to react with cellular nucleophiles such as the thiol groups in glutathione and cysteine residues in proteins. This can lead to the modulation of several signaling pathways.

One of the key mechanisms is the induction of oxidative stress, which can trigger apoptosis (programmed cell death). These compounds can also directly interact with and inhibit the function of key enzymes and transcription factors involved in cell survival and proliferation. For instance, some α,β-unsaturated ketones have been shown to affect mitochondrial function.[5]

The diagram below illustrates a potential signaling pathway that could be modulated by electrophilic compounds like this compound.

Signaling_Pathway Compound This compound (Electrophilic Agent) Cellular_Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Protein Thiols) Compound->Cellular_Nucleophiles Michael Addition Signaling_Proteins Modulation of Signaling Proteins (e.g., Kinases, Transcription Factors) Compound->Signaling_Proteins Direct Interaction Oxidative_Stress Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Cellular_Nucleophiles->Oxidative_Stress Depletion of Antioxidants Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Inhibition_of_Proliferation Inhibition of Cell Proliferation Apoptosis->Inhibition_of_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Proteins->Cell_Cycle_Arrest Cell_Cycle_Arrest->Inhibition_of_Proliferation

Figure 2. A potential mechanism of action for electrophilic compounds.

Conclusion

While further experimental validation is required to ascertain the specific biological activity of this compound, the analysis of structurally related compounds provides a strong rationale for its potential as a cytotoxic agent. The presence of the α-chloro-α,β-unsaturated ketone moiety suggests a mechanism of action involving Michael addition to cellular nucleophiles, leading to oxidative stress and apoptosis. The trimethylsilyl group may further fine-tune its activity and pharmacokinetic properties. This comparative guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar classes of compounds, highlighting the importance of systematic structure-activity relationship studies in the design of novel anticancer agents.

References

Computational Validation and Comparative Analysis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a multifunctional building block of significant interest in organic synthesis.[1] Its compact four-carbon chain strategically incorporates an α-chloro ketone, a silyl-protected alkyne, and a carbonyl group, offering a versatile platform for a wide range of chemical transformations.[1] This guide provides a comparative analysis of its properties against related compounds and outlines a typical workflow for its computational validation.

Comparative Analysis of Physicochemical Properties

The introduction of a chlorine atom alpha to the ketone significantly influences the compound's reactivity and physical properties. The following table compares key properties of this compound with its non-chlorinated analog, 4-(trimethylsilyl)but-3-yn-2-one, and a related alcohol, 4-(trimethylsilyl)but-3-yn-1-ol.

PropertyThis compound4-(Trimethylsilyl)but-3-yn-2-one4-(Trimethylsilyl)but-3-yn-1-ol
Molecular Formula C₇H₁₁ClOSiC₇H₁₂OSiC₇H₁₄OSi
Molecular Weight 174.70 g/mol 140.26 g/mol [2]142.27 g/mol [3]
Boiling Point Not explicitly available156 °C[2]78-79 °C (10 mm Hg)[4]
Density Not explicitly available0.854 g/mL at 25 °C[2]Not explicitly available
Refractive Index Not explicitly availablen20/D 1.442[2]Not explicitly available
Key Functional Groups α-chloro ketone, protected alkyne, carbonylKetone, protected alkyne, carbonylAlcohol, protected alkyne

The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, preventing undesired reactions and allowing for selective transformations at other reactive sites.[1] This feature is particularly valuable in multi-step syntheses, such as in Sonogashira couplings or click chemistry.[1] The α-chloro ketone moiety is a well-established reactive handle for introducing nucleophiles or for participating in various cyclization and rearrangement reactions.[1]

Computational Validation Workflow

Due to the novelty of this compound, comprehensive experimental data may be limited. Computational chemistry offers a powerful tool for predicting and validating its structural, electronic, and reactive properties. The following diagram illustrates a typical workflow for the computational validation of such a compound.

G Computational Validation Workflow cluster_0 Initial Setup cluster_1 Property Calculation cluster_2 Reactivity Analysis cluster_3 Validation A Molecule Building & Geometry Optimization B Conformational Analysis A->B Lowest energy conformer C Spectroscopic Prediction (NMR, IR, UV-Vis) B->C D Electronic Properties (HOMO, LUMO, ESP) B->D E Thermochemical Properties (ΔH, ΔG, Cp) B->E F Reaction Mechanism Studies (Transition State Search) B->F H Comparison with Experimental Data C->H G Global & Local Reactivity Descriptors D->G E->H F->H

Caption: A typical workflow for the computational validation of a novel chemical compound.

Experimental Protocols

General Protocol for Asymmetric Reduction of a Silyl-Protected Alkynyl Ketone (Adapted from a similar reaction)

The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one has been reported using biocatalysts.[2][5] A similar approach could be adapted for the chiral reduction of this compound.

Objective: To synthesize the corresponding chiral alcohol with high enantiomeric excess.

Materials:

  • 4-(Trimethylsilyl)-3-butyn-2-one (Substrate)

  • Immobilized Candida parapsilosis CCTCC M203011 cells (Biocatalyst)

  • Ionic Liquid (e.g., C4MIm·PF6)

  • Buffer solution (e.g., pH 6.0)

  • Co-substrate (e.g., isopropanol)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A biphasic reaction system is prepared by mixing the buffer, ionic liquid, and co-substrate.

  • The immobilized biocatalyst is added to the system.

  • The substrate, 4-(trimethylsilyl)-3-butyn-2-one, is introduced to start the reaction.

  • The reaction mixture is incubated at a controlled temperature with agitation.

  • Reaction progress is monitored using techniques like Gas Chromatography (GC).

  • Upon completion, the product is extracted from the reaction mixture using an organic solvent.

  • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.

  • The product is purified using column chromatography.

  • Enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Synthetic Applications and Alternatives

This compound is a valuable precursor for the synthesis of complex molecules, including pharmaceuticals like Entecavir.[2] The presence of the trimethylsilyl group facilitates reactions such as the Sonogashira coupling.[6]

Alternatives to silyl-protected alkynes in organic synthesis include terminal alkynes, which can undergo similar coupling reactions, though the silyl group often improves regioselectivity and reaction rates.[6] For the α-chloro ketone moiety, other α-halo ketones or α-sulfonyloxy ketones can serve as alternative electrophiles in nucleophilic substitution and cycloaddition reactions.

Conclusion

This compound stands out as a highly versatile and reactive building block in synthetic chemistry. While extensive experimental data is still emerging, computational validation methods provide a robust framework for predicting its properties and reactivity. The comparative analysis with its analogs highlights the significant influence of the α-chloro substituent on its chemical behavior. The strategic combination of functional groups within this molecule opens up numerous possibilities for the efficient synthesis of complex organic structures relevant to drug discovery and materials science.

References

Assessing the Novelty of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one Derivatives: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the identification of novel, versatile building blocks is paramount to accelerating the discovery of new chemical entities. 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one emerges as a promising, albeit underexplored, scaffold. This guide provides a comprehensive assessment of its potential novelty by comparing its projected synthetic utility against established alternatives in the synthesis of key heterocyclic structures.

The strategic value of this compound lies in its unique combination of three distinct functional groups within a compact four-carbon chain: an α-chloro ketone, a carbonyl group, and a trimethylsilyl (TMS)-protected terminal alkyne.[1] This arrangement offers the potential for sequential, regioselective reactions, positioning it as a powerful tool for rapidly assembling complex molecular architectures. The α-chloro ketone serves as a well-established electrophilic site for nucleophilic substitution and as a precursor for classical heterocycle syntheses.[1] Simultaneously, the TMS-protected alkyne provides a stable, masked functionality that can be revealed at a later synthetic stage for further elaboration through reactions like Sonogashira couplings or click chemistry.[1]

Comparative Analysis of Core Functionalities

The novelty of this reagent is best understood by evaluating its performance in the context of synthesizing medicinally relevant heterocycles such as thiazoles, pyrroles, and oxazoles.

Thiazole Synthesis: A Modern Hantzsch Approach

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the condensation of an α-haloketone with a thioamide.[2][3][4] Using this compound as the α-chloro ketone component would directly yield a 4-(trimethylsilylalkynyl)-substituted thiazole. This presents a significant innovation over classical methods, where introducing an alkyne moiety at this position would require a multi-step sequence.

G cluster_0 Novel Pathway with Target Reagent cluster_1 Traditional Multi-Step Pathway reagent This compound + Thioamide product1 4-(TMS-alkynyl)thiazole reagent->product1 Hantzsch Synthesis (1 Step) product2 4-Aryl-alkynyl-thiazole product1->product2 Deprotection & Sonogashira Coupling start α-Haloketone with Ester/Protected Group trad_prod1 4-Substituted Thiazole start->trad_prod1 Hantzsch Synthesis trad_prod2 Intermediate for Alkyne Introduction trad_prod1->trad_prod2 Functional Group Manipulation (multi-step) final_prod 4-Aryl-alkynyl-thiazole trad_prod2->final_prod Alkyne Installation & Coupling

FeatureThis compoundStandard α-Haloketones (e.g., 4-Chloroacetoacetate)
Initial Product 4-(Trimethylsilylalkynyl)-thiazole4-(Carboethoxy)-thiazole
Functionality Versatile alkyne handle for C-C bond formationEster group requiring further modification
Steps to Alkyne 1 (Hantzsch) + 2 (Deprotection/Coupling)1 (Hantzsch) + Multiple (e.g., reduction, oxidation, alkynylation)
Novelty High: Directly installs a latent, highly functionalizable alkyne.Low: Established, requires lengthy post-modification.
Pyrrole and Oxazole Synthesis: Projecting Versatility

Similarly, this building block shows potential in other classical syntheses. In a Paal-Knorr type synthesis, 1,4-dicarbonyl compounds react with primary amines to form pyrroles.[5][6][7][8][9] While not a direct 1,4-dicarbonyl, derivatives of the target reagent could be envisioned to participate in modified Paal-Knorr or other pyrrole syntheses, leading to pyrroles with the valuable trimethylsilyl-alkyne substituent.

For oxazoles, the Robinson-Gabriel synthesis utilizes α-acylamino ketones.[10][11][12][13] An N-acylated derivative of an amino-version of our target compound could undergo cyclodehydration to furnish a similarly functionalized oxazole. The novelty remains the same: the direct incorporation of a versatile synthetic handle that would otherwise require a more convoluted synthetic route.

Comparison with Alternative Building Blocks

The true novelty of this compound is its convergence of reactivity, acting as a sophisticated four-carbon building block. Alternatives typically offer only a subset of its capabilities.

Building BlockKey ReactionResulting FunctionalityComparison to Target Reagent
Ethyl 4-chloroacetoacetate Hantzsch Thiazole SynthesisThiazole-4-carboxylateLacks the versatile alkyne handle. Requires multiple steps to convert the ester to an alkyne.
2,5-Hexanedione Paal-Knorr Pyrrole Synthesis2,5-DimethylpyrroleProvides a simple pyrrole. Introduction of an alkynyl side chain would be a lengthy, separate process.[5][6]
Propargyl Bromide AlkylationTerminal AlkyneA simple C3 building block for introducing an alkyne, but lacks the ketone/α-chloro ketone functionality for heterocycle formation.
(2,4-Dioxobutylidene)phosphoranes One-pot CyclizationsVarious carbo- and heterocyclic systemsA versatile building block for 1,3-dicarbonyl equivalents, but does not inherently carry the protected alkyne functionality.[7]

Experimental Protocols

While specific protocols for this compound in these classic cyclizations are not yet widely published, its reactivity can be confidently predicted. Below are representative protocols for analogous transformations.

Protocol 1: General Hantzsch Thiazole Synthesis

This protocol illustrates the standard conditions under which an α-haloketone is used.

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and a thioamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 18 hours.[14]

  • Workup: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting crude solid is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the 2,4-disubstituted thiazole.[2]

  • Application Note: this compound would be substituted for the generic α-haloketone in this procedure to yield the corresponding 4-(trimethylsilylalkynyl)-thiazole.

G start Prepare Solution α-Haloketone + Thioamide in Ethanol reflux Heat to Reflux (2-18 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate (Rotary Evaporation) monitor->workup purify Purify Product (Recrystallization or Chromatography) workup->purify product 2,4-Disubstituted Thiazole purify->product

Protocol 2: TMS-Alkyne Deprotection and Sonogashira Coupling

This two-step sequence demonstrates the elaboration of the product from Protocol 1.

  • TMS Deprotection: Dissolve the TMS-protected alkyne (1.0 eq) in a solvent mixture like methanol/THF. Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature until deprotection is complete (monitored by TLC). After an aqueous workup, the terminal alkyne can be isolated.

  • Sonogashira Coupling: To a solution of the terminal alkyne (1.0 eq) and an aryl halide (e.g., iodobenzene, 1.0 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and an amine base (e.g., triethylamine or diisopropylamine). Stir the reaction at room temperature until completion. After workup and purification, the coupled product is obtained.

G cluster_deprotection TMS Deprotection cluster_coupling Sonogashira Coupling start_dep Dissolve TMS-Alkyne in MeOH/THF add_base Add K₂CO₃ start_dep->add_base stir_dep Stir at RT add_base->stir_dep workup_dep Aqueous Workup stir_dep->workup_dep product_dep Terminal Alkyne workup_dep->product_dep start_coup Dissolve Alkyne & Aryl Halide in THF/Et₃N product_dep->start_coup Use in next step add_cat Add Pd/Cu Catalysts start_coup->add_cat stir_coup Stir at RT add_cat->stir_coup workup_coup Workup & Purify stir_coup->workup_coup product_coup Coupled Product workup_coup->product_coup

Conclusion

This compound represents a highly novel and versatile building block for organic synthesis. Its true innovation lies not in the individual reactivity of its functional groups, which are well-understood, but in their strategic combination. This reagent offers a streamlined pathway to complex, functionalized heterocycles that would traditionally require lengthy, multi-step syntheses. By providing direct access to heterocycles bearing a latent alkyne, it opens up new avenues for the rapid diversification of molecular scaffolds, making it a potentially invaluable tool for drug discovery and materials science. Further exploration and application of this reagent in synthetic campaigns are warranted to fully realize its promising potential.

References

A Comparative Guide to the Synthetic Utility of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one , a versatile building block in organic synthesis, against simpler α-haloketones. While direct peer-reviewed comparisons are limited, this document illustrates its enhanced utility through the well-established Hantzsch pyrrole synthesis, a cornerstone reaction for generating functionalized pyrrole heterocycles. Pyrroles are significant scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1]

The strategic importance of this compound lies in its multifunctional nature. It combines a reactive α-chloro ketone moiety with a trimethylsilyl-protected alkyne. This protection allows for selective reactions at the ketone before revealing the alkyne for subsequent transformations, such as cross-coupling reactions or click chemistry, thereby enabling the rapid assembly of complex molecular architectures.

Performance Comparison in Heterocycle Synthesis

To illustrate the synthetic advantage of this compound, we compare its performance in the Hantzsch pyrrole synthesis against a conventional alternative, chloroacetone. The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[1][2][3]

The use of this compound introduces a synthetically valuable trimethylsilyl-protected ethynyl group onto the pyrrole core, a feature not achievable with simple halo-ketones like chloroacetone. This group can be readily deprotected and elaborated, providing a chemical handle for further diversification of the pyrrole scaffold.

Quantitative Data Summary

The following table summarizes the key comparative metrics between the two reagents in the context of the Hantzsch pyrrole synthesis. Yields are representative for this reaction type.

FeatureThis compoundChloroacetone (Alternative)
Product Structure Ethyl 4-acetyl-5-methyl-2-(trimethylsilylethynyl)pyrrole-3-carboxylateEthyl 2,5-dimethyl-4-acetylpyrrole-3-carboxylate
Product Complexity High; contains a versatile functional handle (protected alkyne)Low; simple methyl substitution
Potential for Further Functionalization High; the TMS-alkyne allows for Sonogashira coupling, click chemistry, etc.Low; requires harsher methods for further C-C bond formation
Typical Reaction Yield 45-60%50-65%

Experimental Protocols

The following protocols detail the synthesis of a functionalized pyrrole using this compound and a simple pyrrole using chloroacetone via the Hantzsch synthesis.

Protocol 1: Synthesis of Ethyl 4-acetyl-2-(trimethylsilylethynyl)-5-methylpyrrole-3-carboxylate
  • Formation of Enamine:

    • To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of ethanol, add ammonium acetate (0.77 g, 10 mmol).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding enamine in situ.

  • Cyclization Reaction:

    • To the enamine mixture, add this compound (1.75 g, 10 mmol).

    • Heat the reaction mixture to reflux (approx. 78°C) for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target pyrrole.

Protocol 2: Synthesis of Ethyl 2,5-dimethyl-4-acetylpyrrole-3-carboxylate (Alternative Method)
  • Formation of Enamine:

    • To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of ethanol, add ammonium acetate (0.77 g, 10 mmol).

    • Stir the mixture at room temperature for 30 minutes.

  • Cyclization Reaction:

    • Add chloroacetone (0.93 g, 10 mmol) to the enamine solution.

    • Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.

    • Upon completion, allow the mixture to cool.

  • Work-up and Purification:

    • Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and air-dry.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the purified pyrrole.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the Hantzsch pyrrole synthesis described in the protocols.

Caption: Generalized workflow for the Hantzsch Pyrrole Synthesis.

References

Safety Operating Guide

Personal protective equipment for handling 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale
Hand Protection Butyl or Viton gloves are recommended.[4][5] Neoprene may be a suitable alternative.[5] Nitrile gloves are not recommended as they offer poor resistance to ketones.[5] Always inspect gloves for integrity before use.[6]To protect against skin irritation and potential absorption of the chemical.
Eye and Face Protection Chemical splash goggles are the minimum requirement.[7] A face shield worn over safety goggles is required when there is a risk of splashing or a highly exothermic reaction.[8][9]To prevent contact with the eyes, which can cause serious irritation.[2]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][8]To prevent respiratory irritation.[2]
Body Protection A flame-retardant lab coat should be worn.[10] For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls are necessary.[4]To protect the skin from splashes and spills.
Footwear Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[8]To protect feet from spills.

Operational Plan: Safe Handling and Experimental Workflow

Safe handling practices are paramount to prevent exposure and accidents.

Experimental Protocol:

  • Preparation: Before starting any experiment, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[1][6]

  • Dispensing:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge, as vapors may form explosive mixtures with air.[10][11]

    • Use only non-sparking tools.[10][11]

  • Reaction Setup:

    • Keep the compound away from heat, sparks, open flames, and hot surfaces.[10][11]

    • Keep the container tightly closed when not in use.[10]

    • If the reaction is exothermic, have an appropriate cooling bath ready.

  • Post-Reaction:

    • Quench the reaction carefully, following established laboratory procedures for reactive chemicals.

    • Wash hands and any exposed skin thoroughly after handling.[6][10]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Chemical Handling cluster_reaction Reaction cluster_post Post-Reaction cluster_cleanup Personal Cleanup A Verify Fume Hood Functionality B Inspect and Don PPE A->B C Dispense in Fume Hood B->C D Ground Equipment C->D E Use Non-Sparking Tools D->E F Initiate Reaction E->F G Quench Reaction F->G H Decontaminate Glassware G->H I Dispose of Waste H->I J Remove PPE I->J K Wash Hands J->K

Caption: Workflow for safely handling this compound.

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated solvents, and disposable PPE (such as gloves), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][12]

  • Container Labeling: The waste container must be labeled with the full chemical name and associated hazards (e.g., "Flammable," "Irritant").

  • Disposal Procedure: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.[1] The specific disposal method may involve neutralization, dilution, or incineration, as determined by local regulations.[1]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[13] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.